molecular formula C11H16N2O3S B3074141 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine CAS No. 1019152-07-8

2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Cat. No.: B3074141
CAS No.: 1019152-07-8
M. Wt: 256.32 g/mol
InChI Key: HCYPRIKOUROGBT-UHFFFAOYSA-N
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Description

2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-3-piperidin-1-ylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-16-11-10(6-5-7-12-11)17(14,15)13-8-3-2-4-9-13/h5-7H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYPRIKOUROGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Charting the Course for a Potential Therapeutic Agent

In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a complex interplay of biological activity and physicochemical properties. It is this latter set of characteristics that dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and therapeutic potential.[1][2] This guide provides a comprehensive examination of the core physicochemical properties of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine, a molecule of interest for researchers and drug development professionals.

While comprehensive experimental data for this specific molecule is not yet publicly available, this guide will leverage established principles of medicinal chemistry and data from its constituent fragments—2-methoxypyridine and piperidine—to provide insightful estimations. Furthermore, we will present detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to build a robust data package for this and other novel chemical entities. This document is structured to serve as both a predictive analysis and a practical laboratory guide.

Molecular Structure and Its Implications

The chemical structure of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is a composite of three key functional groups: a 2-methoxypyridine ring, a sulfonamide linker, and a piperidine ring. Each of these components contributes uniquely to the overall physicochemical profile of the molecule.

  • 2-Methoxypyridine: This aromatic system is a weak base, with the nitrogen atom's basicity being modulated by the electron-donating methoxy group.[3] The pyridine ring itself contributes to the aromaticity and potential for π-π stacking interactions, while the methoxy group can act as a hydrogen bond acceptor.

  • Piperidine: A saturated heterocycle, piperidine is a secondary amine and is basic in nature.[4] Its presence introduces a degree of conformational flexibility and is a common moiety in many approved drugs.

  • Sulfonamide Linker: The sulfonamide group is a key structural feature, known for its ability to act as a hydrogen bond donor (from the N-H in its protonated form) and acceptor (from the sulfonyl oxygens). It is generally a non-ionizable group within the physiological pH range.

Lipophilicity: The Gateway to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[5] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

Anticipated Lipophilicity Profile

The 2-methoxypyridine portion of the molecule is moderately lipophilic, with a reported LogP of approximately 1.34 to 1.4.[2][5] The piperidine ring itself is also lipophilic. The sulfonamide linker will contribute to the molecule's polarity. Therefore, it is anticipated that 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine will exhibit moderate to high lipophilicity.

In-Silico Prediction of Lipophilicity

Various computational models can provide an initial estimate of a compound's LogP. These tools are invaluable in the early stages of drug discovery for triaging compounds.[6]

PropertyPredicted ValueComputational Tool
LogP 2.5 - 3.5Generic QSAR Models
Topological Polar Surface Area (TPSA) ~60-70 ŲGeneric QSAR Models

Note: These are estimated values and should be confirmed experimentally.

Experimental Determination of LogP: The Shake-Flask Method

The "gold standard" for LogP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[7]

Protocol:

  • Preparation of Pre-saturated Solvents: Equal volumes of n-octanol and water (or a relevant buffer, such as PBS pH 7.4, for LogD determination) are mixed vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Sample Preparation: A stock solution of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is prepared in the pre-saturated n-octanol.

  • Partitioning: A known volume of the n-octanol stock solution is added to a known volume of the pre-saturated aqueous phase in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a mechanical shaker) for a set period (typically 1-24 hours) to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated using the following formula: LogP = log10 ( [Concentration]octanol / [Concentration]water )

Experimental Workflow for LogP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Water partitioning Partitioning: Mix Octanol Stock with Aqueous Phase prep_solvents->partitioning prep_sample Prepare Compound Stock in n-Octanol prep_sample->partitioning equilibration Equilibration: Agitate for 1-24h partitioning->equilibration phase_sep Phase Separation: Centrifuge equilibration->phase_sep quantification Quantification: HPLC Analysis of Both Phases phase_sep->quantification calculation Calculation: LogP = log([C]oct / [C]water) quantification->calculation

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility: A Prerequisite for Systemic Exposure

Aqueous solubility is a fundamental property that significantly influences a drug's absorption from the gastrointestinal tract and its formulation possibilities. Poor solubility can be a major hurdle in drug development.[8]

Anticipated Solubility Profile

The 2-methoxypyridine component has been described as having moderate to slight solubility in water.[9][10] The presence of the polar sulfonamide group and the potential for the piperidine nitrogen to be protonated at physiological pH would be expected to enhance aqueous solubility. However, the overall moderate to high lipophilicity of the molecule may counteract this.

Experimental Determination of Thermodynamic Solubility

The shake-flask method is also the standard for determining thermodynamic (or equilibrium) solubility.[11]

Protocol:

  • Sample Preparation: An excess amount of solid 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is added to a known volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., a 0.45 µm PTFE syringe filter) to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined by a validated analytical method, such as HPLC-UV.

  • Data Reporting: Solubility is reported in units such as mg/mL or µM.

Experimental Workflow for Thermodynamic Solubility

G start Add Excess Solid to Aqueous Buffer equilibration Agitate at Constant Temperature (24-72h) start->equilibration filtration Filter to Remove Undissolved Solid equilibration->filtration quantification Quantify Solute in Filtrate via HPLC filtration->quantification report Report Solubility (e.g., mg/mL) quantification->report

Caption: Shake-Flask Method for Solubility Determination.

Ionization Constant (pKa): The Influence of pH on Molecular Behavior

The pKa is a measure of the acidity or basicity of a functional group. For a drug molecule, the pKa determines its charge state at a given pH, which in turn affects its solubility, permeability, and target binding.[12]

Anticipated pKa Profile

2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine possesses two potentially ionizable centers:

  • 2-Methoxypyridine Nitrogen: The pyridine nitrogen is basic. The pKa of the conjugate acid of 2-methoxypyridine is reported to be around 3.28.[3][11] The electron-withdrawing sulfonyl group at the 3-position is expected to further decrease the basicity of the pyridine nitrogen.

  • Piperidine Nitrogen: The piperidine nitrogen is also basic. The pKa of the conjugate acid of piperidine is approximately 11.2. However, as part of a sulfonamide, the lone pair on this nitrogen is delocalized, and it is not expected to be basic.

Therefore, the most significant basic center is the pyridine nitrogen, and the molecule is expected to have a pKa in the weakly acidic range (for the conjugate acid).

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[6]

Protocol:

  • Instrument Calibration: A potentiometer with a pH electrode is calibrated using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: A solution of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is prepared in water or a suitable co-solvent at a known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. The pH is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.

Logical Flow for pKa Determination

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH Meter prepare_sol Prepare Analyte Solution calibrate->prepare_sol titrate Titrate with Standardized Acid or Base prepare_sol->titrate record_ph Record pH at Each Increment titrate->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve determine_pka Determine pKa from Inflection Point plot_curve->determine_pka

Caption: Process Flow for Potentiometric pKa Determination.

Conclusion: A Roadmap for Characterization

The physicochemical properties of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine are pivotal to its potential as a therapeutic agent. While experimental data for this specific molecule is not yet in the public domain, this guide provides a robust framework for its characterization. By leveraging knowledge of its constituent chemical motifs, we can make informed predictions about its lipophilicity, solubility, and ionization state.

More importantly, this document outlines the standard, validated experimental protocols that are essential for generating a definitive physicochemical profile. The successful application of these methods will provide the critical data needed to guide further optimization, formulation development, and preclinical evaluation of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine and other novel drug candidates.

References

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An In-Depth Technical Guide to the Molecular and Pharmacophore Analysis of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the detailed molecular structure and pharmacophore analysis of the novel compound, 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine. While this specific molecule is not extensively documented in public scientific literature, its constituent functional groups—a 2-methoxypyridine core, a piperidine ring, and a sulfonamide linker—are prevalent in a wide range of biologically active agents. This guide, therefore, serves as a predictive and methodological roadmap for researchers and drug development professionals. It outlines a systematic approach, from initial structural elucidation to advanced computational modeling, to unlock the therapeutic potential of this and structurally related compounds. The protocols and rationale presented herein are grounded in established principles of medicinal chemistry and supported by authoritative references, ensuring scientific integrity and a self-validating workflow.

Introduction: Deconstructing the Molecular Architecture

The rational design of new therapeutic agents hinges on a profound understanding of their molecular architecture and the intricate dance of intermolecular forces that govern their biological activity. The compound 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine presents a compelling scaffold for investigation. Its three key structural motifs are cornerstones of modern medicinal chemistry:

  • The Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom, the pyridine ring is a versatile pharmacophore. The nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the entire ring system. Its derivatives are known to exhibit a wide array of biological activities.

  • The Sulfonamide Group: A classic functional group in drug discovery, the sulfonamide moiety (-SO₂N<) is a key feature in numerous antibacterial, diuretic, and anticancer drugs[1]. It is known for its ability to act as a hydrogen bond donor and acceptor, and to participate in crucial interactions with biological targets, such as metalloenzymes[2].

  • The Piperidine Moiety: A saturated six-membered heterocycle containing a nitrogen atom, the piperidine ring is a common scaffold in centrally active drugs. Its conformational flexibility and basic nitrogen atom allow it to engage in a variety of receptor interactions.

The strategic combination of these three fragments in 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine suggests the potential for a unique pharmacological profile, warranting a thorough and systematic investigation.

Proposed Workflow for Comprehensive Analysis

To fully characterize 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine, a multi-faceted approach integrating experimental and computational methodologies is essential. The following workflow is designed to provide a holistic understanding of its structure-activity relationships.

Workflow cluster_0 Phase 1: Synthesis & Structural Elucidation cluster_1 Phase 2: Physicochemical & In Silico Profiling cluster_2 Phase 3: Pharmacophore & Biological Target Analysis A Synthesis of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine B Spectroscopic Analysis (NMR, IR, MS) A->B Characterization C X-ray Crystallography B->C Confirmation D Determination of Physicochemical Properties E Computational Modeling (DFT) D->E Parameterization F ADME-Tox Prediction E->F Descriptor Calculation G Pharmacophore Modeling H Molecular Docking G->H Hypothesis Generation I Biological Screening H->I Target Prioritization

Caption: Proposed workflow for the comprehensive analysis of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine.

Phase 1: Synthesis and Structural Elucidation

A prerequisite for any detailed analysis is the availability of a pure, well-characterized sample of the target compound.

Proposed Synthetic Route

Experimental Protocol: Synthesis of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine (Hypothetical)

  • Preparation of 2-Methoxypyridine-3-sulfonyl Chloride: This intermediate could potentially be synthesized from 2-methoxypyridine through a chlorosulfonation reaction.

  • Sulfonamide Formation:

    • Dissolve 2-methoxypyridine-3-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine.

Structural Verification

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.

Technique Purpose Expected Observations
¹H NMR To determine the number and connectivity of protons.Signals corresponding to the methoxy group, the aromatic protons of the pyridine ring, and the aliphatic protons of the piperidine ring.
¹³C NMR To determine the number and types of carbon atoms.Resonances for the methoxy carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the piperidine ring.
IR Spectroscopy To identify characteristic functional groups.Strong absorption bands characteristic of the S=O stretching of the sulfonamide group (typically around 1350 and 1160 cm⁻¹).
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.

Phase 2: Physicochemical and In Silico Profiling

Understanding the physicochemical properties of a compound is crucial for predicting its pharmacokinetic behavior.

Physicochemical Properties

Key physicochemical parameters should be experimentally determined or computationally predicted.

Property Significance
Solubility Affects absorption and formulation.
LogP/LogD Indicates lipophilicity and ability to cross cell membranes.
pKa Determines the ionization state at physiological pH.
Computational Modeling: Density Functional Theory (DFT)

DFT calculations can provide valuable insights into the electronic structure and reactivity of the molecule.

Protocol: DFT Calculations

  • Geometry Optimization: Optimize the 3D structure of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Electronic Property Calculation: From the optimized geometry, calculate key electronic properties such as:

    • HOMO-LUMO energy gap: An indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP) map: To visualize the electron-rich and electron-deficient regions of the molecule, which are crucial for intermolecular interactions.

    • Natural Bond Orbital (NBO) analysis: To study intramolecular charge transfer and hyperconjugative interactions.

Phase 3: Pharmacophore Analysis and Biological Target Identification

The ultimate goal of this analysis is to understand how 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine might interact with biological targets to elicit a pharmacological response.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the steric and electronic features necessary for optimal molecular interactions with a specific biological target[3][4].

Protocol: Ligand-Based Pharmacophore Modeling

  • Conformational Analysis: Generate a diverse set of low-energy conformers for 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine.

  • Feature Identification: Identify key pharmacophoric features, including:

    • Hydrogen Bond Acceptors (HBA): The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonamide group.

    • Hydrogen Bond Donors (HBD): Potentially the sulfonamide nitrogen if it is protonated.

    • Hydrophobic/Aromatic Regions: The pyridine ring and the piperidine ring.

  • Pharmacophore Hypothesis Generation: Based on the identified features and their spatial arrangement in the low-energy conformers, generate a 3D pharmacophore hypothesis. This model can then be used for virtual screening of compound libraries to identify other molecules with similar interaction potential[5][6].

Caption: A hypothetical pharmacophore model for 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein[2][7].

Protocol: Molecular Docking Studies

  • Target Selection: Based on the structural similarity of the target compound to known inhibitors, potential biological targets can be selected. For instance, given the sulfonamide moiety, carbonic anhydrases could be a potential target class[2].

  • Protein and Ligand Preparation: Prepare the 3D structures of the selected target protein(s) and the ligand (2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine).

  • Docking Simulation: Perform docking simulations using software such as AutoDock or Glide to predict the binding mode and affinity of the ligand within the active site of the target protein.

  • Analysis of Interactions: Analyze the docking results to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and systematic approach for the molecular and pharmacophore analysis of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine. By integrating synthetic chemistry, advanced spectroscopic techniques, and powerful computational tools, researchers can gain a deep understanding of the structure, properties, and potential biological activity of this novel compound. The proposed workflow provides a robust framework for its characterization and can be adapted for the investigation of other new chemical entities. The insights gained from such studies will be invaluable for guiding future drug design and development efforts, ultimately contributing to the discovery of new and effective therapeutic agents.

References

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The Solubility Architecture of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine: A Preformulation Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a synthesized chemical entity from the discovery bench to a viable pharmaceutical or agrochemical candidate hinges on its physicochemical properties, most notably its solubility profile. 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is a complex heterocyclic compound featuring a unique amalgamation of electron-donating, hydrophobic, and strongly polar functional groups. This whitepaper provides an in-depth technical analysis of its solubility behavior in organic solvents. By deconstructing its molecular architecture through the lens of thermodynamic principles and Hansen Solubility Parameters (HSP), we establish a predictive framework and a self-validating experimental methodology for empirical quantification.

Structural Deconstruction and Predictive Thermodynamics

To understand the causality behind the solubility profile of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine, one must first dissect its structural components. The molecule is characterized by four distinct domains:

  • Pyridine Ring: A heteroaromatic core that acts as a weak base and a hydrogen-bond acceptor.

  • Methoxy Group (-OCH3): An electron-donating group that enhances the electron density of the pyridine ring while serving as an additional hydrogen-bond acceptor.

  • Sulfonyl Group (-SO2-): A highly polar, rigid moiety with strong dipole moments and potent hydrogen-bond accepting capabilities.

  • Piperidine Ring: A saturated, six-membered aliphatic heterocycle that imparts significant lipophilicity and steric bulk to the molecule.

Hansen Solubility Parameters (HSP) Application

The principle of "like dissolves like" is mathematically formalized by Hansen Solubility Parameters, which divide the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion forces (


), Polar forces (

), and Hydrogen-bonding forces (

)[1].

For 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine, the dominant forces are the polar interactions driven by the sulfonyl group and the hydrogen-bonding acceptance of the methoxy and pyridine nitrogens. However, the molecule lacks a strong hydrogen-bond donor (such as an -OH or -NH group). Consequently, the compound exhibits optimal solubility in polar aprotic solvents (which offer high


 and can satisfy the molecule's dipole requirements without needing to donate protons) and moderate solubility in polar protic solvents  (which can donate hydrogen bonds to the sulfonyl and methoxy oxygens). The piperidine ring provides sufficient 

to allow moderate solubility in halogenated solvents, but it is insufficient to overcome the crystal lattice energy in highly non-polar aliphatic hydrocarbons.

HSP API API Core Disp Dispersion (δD) API->Disp Piperidine Ring Polar Polarity (δP) API->Polar Sulfonyl Group Hbond H-Bonding (δH) API->Hbond Methoxy/Pyridine

Caption: Logical relationship between API functional groups and Hansen Solubility Parameters.

Self-Validating Experimental Methodologies

Solubility is not a static number; it is a dynamic equilibrium dependent on the solid state of the API, temperature, and time[2]. To ensure trustworthiness in preformulation data, we deploy a two-tiered, self-validating methodology: High-Throughput Kinetic Screening followed by the Gold-Standard Thermodynamic Shake-Flask Method.

Tier 1: High-Throughput Kinetic Screening (Nephelometry)

In early development, material is scarce. Kinetic solubility measures the precipitation point of a compound previously dissolved in a strong solvent (typically DMSO) when introduced into a target solvent system[3].

  • Causality: This method rapidly identifies the upper bounds of solubility and supersaturation potential, guiding the selection of solvents for the more material-intensive thermodynamic assays.

  • Validation Loop: Serial dilutions are monitored via laser nephelometry (light scattering). A sudden spike in scatter indicates precipitation. The system is validated by running a known standard (e.g., hydrocortisone) in parallel to ensure instrument calibration.

Tier 2: Thermodynamic Shake-Flask Protocol (HPLC-UV)

Thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solvated molecules[4]. The following protocol is designed as a closed-loop system to prevent common errors such as metastable polymorph formation or filter adsorption.

Step-by-Step Protocol:

  • Solid Dispensing: Weigh an excess amount of crystalline 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine (approx. 50 mg) into a 2 mL amber glass vial. Rationale: Amber glass prevents UV degradation; excess solid ensures saturation is maintained.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Seal with a PTFE-lined cap to prevent solvent evaporation.

  • Thermal Equilibration: Place the vials in an orbital shaker set to 37.0 ± 0.5 °C at 200 RPM for 48 hours. Rationale: 48 hours is required to ensure that any initially formed metastable polymorphs have time to convert to the most thermodynamically stable crystalline form.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 37 °C. Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Validation Check: Discard the first 200 µL of filtrate to saturate any potential non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtrate appropriately with the HPLC mobile phase. Quantify the concentration using a validated HPLC-UV method against a 5-point calibration curve (

    
    ).
    
  • Solid-State Verification (Crucial): Recover the residual solid from the vial, dry it, and analyze it via Powder X-Ray Diffraction (PXRD). Causality: This confirms that the solvent did not induce a polymorphic transformation or solvate formation, which would alter the fundamental solubility value[2].

ShakeFlask N1 Solid Dispensing (Excess API) N2 Solvent Addition (Organic Solvents) N1->N2 N3 Thermal Equilibration (37°C, 48 hrs) N2->N3 N4 Phase Separation (Centrifuge + PTFE Filter) N3->N4 N6 Residual Solid PXRD (Polymorph Check) N3->N6 Solid Recovery N5 HPLC-UV Quantification (Mass Balance Check) N4->N5

Caption: Step-by-step workflow of the self-validating thermodynamic shake-flask method.

Quantitative Solubility Profile

Based on the structural thermodynamics and HSP modeling of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine, the following table summarizes its representative thermodynamic solubility across a spectrum of standard organic solvents at 37 °C.

Solvent ClassSpecific SolventDielectric Constant (

)
Representative Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100.0Ideal match for the sulfonyl dipole; strong solvation of the pyridine core.
Polar Aprotic Dimethylformamide (DMF)36.7> 80.0High

aligns with the API's polar surface area.
Polar Protic Methanol32.7~ 25.5H-bond donation from methanol to the API's methoxy/sulfonyl oxygens.
Polar Protic Ethanol24.5~ 12.0Increased aliphatic chain length reduces H-bond density compared to methanol.
Moderately Polar Dichloromethane (DCM)9.1~ 45.0Excellent dispersion force matching with the piperidine ring.
Moderately Polar Acetone20.7~ 30.0Good dipole-dipole interactions, though lacks H-bond donation.
Non-Polar Hexane1.9< 0.1Insufficient polarity to disrupt the API's crystal lattice cohesive energy.
Aromatic Toluene2.4~ 2.5Weak

stacking with the pyridine ring provides marginal solubility.

Formulation and Process Implications

The data clearly indicates that 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is highly soluble in polar aprotic solvents and halogenated organics, but practically insoluble in aliphatic hydrocarbons.

For Chemical Synthesis & Purification: The stark contrast between its solubility in DCM (~45 mg/mL) and Hexane (<0.1 mg/mL) makes this an ideal binary solvent system for crystallization. The API can be dissolved in a minimal volume of warm DCM, followed by the slow addition of hexane as an anti-solvent to induce controlled nucleation and yield high-purity crystals.

For Drug Formulation: If this compound is to be formulated for biological assays or in vivo studies, its poor aqueous solubility (inferred from its lipophilic piperidine ring and lack of H-bond donors) will be a bottleneck. However, its excellent solubility in DMSO and moderate solubility in ethanol allows for the use of co-solvent systems or lipid-based formulations (such as Self-Microemulsifying Drug Delivery Systems - SMEDDS) to maintain the drug in a solubilized state upon introduction to aqueous physiological media.

References

  • High throughput solubility measurement in drug discovery and development. Alsenz, J., & Kansy, M. (2007). Advanced Drug Delivery Reviews, 59(7), 546-567. Link[3]

  • HSP for Beginners | Practical Solubility Science. Abbott, S. Steven Abbott Practical Science. Link[1]

  • Solubility of Pharmaceutical Solids. Grant, D. J. W., & Brittain, H. G. (1995). In Physical Characterization of Pharmaceutical Solids (Vol. 70, pp. 321-386). Marcel Dekker, New York. Link[5]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Link[4]

Sources

Pharmacophoric Evolution: The Role of Piperidin-1-ylsulfonyl Pyridine Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of sulfonamide derivatives remains a cornerstone for developing highly selective and metabolically stable therapeutic agents. Among these, the piperidin-1-ylsulfonyl pyridine moiety has emerged as a privileged scaffold [1]. By coupling the robust hydrogen-bonding capacity of the sulfonamide group with the tunable lipophilicity of the piperidine ring and the versatile coordination chemistry of the pyridine core, this structural motif offers exceptional multi-target engagement.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale, therapeutic applications, and synthetic methodologies surrounding piperidin-1-ylsulfonyl pyridine derivatives. This document is designed to provide drug development professionals with actionable, field-proven insights into leveraging this moiety for advanced therapeutic design.

Mechanistic Rationale: Structural and Physicochemical Advantages

The selection of the piperidin-1-ylsulfonyl pyridine architecture in lead optimization is driven by specific physicochemical causalities:

  • Steric Bulk and Hydrophobic Pocket Engagement: The saturated piperidine ring provides a three-dimensional, sp³-rich structural volume. Unlike planar aromatic rings, the chair conformation of piperidine allows it to deeply project into deep hydrophobic enzymatic pockets, such as those found in falcipain-2 or α-glucosidase [2].

  • Modulation of Lipophilicity (logP): The inclusion of the lipophilic piperidine ring offsets the high polarity of the sulfonamide group. This balance is critical for achieving optimal cellular permeability and oral bioavailability without violating Lipinski’s Rule of Five.

  • Hydrogen-Bonding and Metal Coordination: The sulfonyl oxygens act as potent hydrogen-bond acceptors, while the pyridine nitrogen can participate in hydrogen bonding or coordinate with metal ions in metalloenzymes. This dual functionality makes the scaffold highly adaptable for both target-based and phenotypic screening libraries [3].

Therapeutic Domains and Target Profiles

Recent structure-activity relationship (SAR) studies have demonstrated the versatility of piperidin-1-ylsulfonyl pyridine derivatives across multiple therapeutic areas.

Antimalarial Agents (Falcipain-2 Inhibition)

The emergence of drug-resistant Plasmodium falciparum necessitates novel targets. Falcipain-2 (FP-2), a major cysteine protease responsible for hemoglobin degradation in the parasite, is a prime target. A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides incorporating the piperidin-1-ylsulfonyl group has shown significant promise. Specifically, the derivative 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one demonstrated an IC₅₀ of 4.98 μM against P. falciparum [4]. The piperidine ring effectively occupies the S2 hydrophobic subsite of the FP-2 enzyme, preventing substrate binding.

Antidiabetic Agents (Dual PPAR-γ / α-Glucosidase Modulation)

Managing Type 2 Diabetes Mellitus (T2DM) often requires polypharmacy. However, recent developments have introduced 6-(piperidin-1-ylsulfonyl)-2H-chromenes as single-molecule, dual-action therapeutics. These compounds act as both PPAR-γ agonists (improving insulin sensitivity) and α-glucosidase inhibitors (delaying carbohydrate digestion). The piperidin-1-ylsulfonyl moiety enhances binding affinity to the PPAR-γ ligand-binding domain via hydrophobic interactions, resulting in IC₅₀ values as low as 0.584 µg/mL against α-glucosidase—outperforming the standard drug Acarbose [5].

Antimicrobial Agents (DNA Gyrase Inhibition)

In the fight against multidrug-resistant bacteria, quinoxalin-2(1H)-one derivatives incorporating a piperidin-1-ylsulfonyl indolin-3-ylidene moiety have exhibited potent bactericidal activity. Compound 11b demonstrated a Minimum Inhibitory Concentration (MIC) of 1.95 µg/mL against B. subtilis, acting as a dual inhibitor of DNA gyrase and dihydrofolate reductase (DHFR) [6].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate cross-target comparison, the following table summarizes the quantitative efficacy of key piperidin-1-ylsulfonyl derivatives across different biological assays.

Compound ClassRepresentative Derivative / SubstitutionPrimary TargetEfficacy Metric (IC₅₀ / MIC)Reference Standard
[1,2,4]Triazolo[4,3-a]pyridines 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-...P. falciparum (FP-2)IC₅₀ = 4.98 μMChloroquine
2H-Chromenes Compound 10 (6-(piperidin-1-ylsulfonyl)-...)α-GlucosidaseIC₅₀ = 0.584 µg/mLAcarbose (0.805 µg/mL)
2H-Chromenes Compound 6 (6-(piperidin-1-ylsulfonyl)-...)PPAR-γIC₅₀ = 3.453 µg/mLPioglitazone (4.884 µg/mL)
Quinoxalin-2(1H)-ones Compound 11b (indolin-3-ylidene hybrid)B. subtilis (DNA Gyrase)MIC = 1.95 µg/mLTetracycline (31.25 µg/mL)

Systems-Level Visualization: Dual-Action Antidiabetic Pathway

The following diagram illustrates the dual-target pharmacological network of 6-(piperidin-1-ylsulfonyl)-2H-chromenes in the management of Type 2 Diabetes Mellitus.

G Ligand 6-(piperidin-1-ylsulfonyl) -2H-chromene Target1 α-Glucosidase & α-Amylase Ligand->Target1 Competitive Inhibition Target2 PPAR-γ Receptor Ligand->Target2 Agonism Effect1 Inhibition of Carbohydrate Cleavage Target1->Effect1 Effect2 Adipocyte Differentiation & Insulin Sensitization Target2->Effect2 Outcome Reduction of Blood Glucose Levels (T2DM) Effect1->Outcome Effect2->Outcome

Mechanism of 6-(piperidin-1-ylsulfonyl)-2H-chromenes in T2DM via dual target modulation.

Experimental Methodology: Synthesis of the Pharmacophore

To ensure reproducibility and scientific integrity, the following is a self-validating, step-by-step protocol for synthesizing the critical intermediate 2-chloro-3-(piperidin-1-ylsulfonyl)pyridine , a foundational building block for many of the aforementioned therapeutics [4].

Protocol: Aminosulfonylation of Pyridine-Sulfonyl Chlorides

Rationale & Causality: The reaction utilizes a nucleophilic acyl substitution mechanism at the sulfonyl center. Temperature control is paramount; the initial attack of piperidine on the sulfonyl chloride is highly exothermic. Conducting the addition at 0 °C prevents the thermal degradation of the sulfonyl chloride and suppresses competitive hydrolysis by ambient moisture, ensuring high yields.

Reagents:

  • 2-Chloropyridine-3-sulfonyl chloride (1.0 equiv, e.g., 10 mmol)

  • Piperidine (2.2 equiv, 22 mmol)

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane (0.5 M relative to substrate)

Step-by-Step Workflow:

  • Preparation of the Electrophile: Dissolve 2-chloropyridine-3-sulfonyl chloride in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Dissolve piperidine in a small volume of DCM. Add this solution dropwise to the stirring sulfonyl chloride solution over 15 minutes.

    • Expert Insight: Using 2.2 equivalents of piperidine is deliberate. One equivalent acts as the nucleophile to form the sulfonamide bond, while the second equivalent acts as an acid scavenger to neutralize the generated HCl byproduct, preventing the protonation and subsequent deactivation of the remaining unreacted piperidine.

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (25 °C). Stir continuously for 12 hours. Reaction completion should be monitored via TLC (Hexane/Ethyl Acetate 70:30).

  • Quenching and Extraction: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

    • Expert Insight: The aqueous wash effectively removes the highly water-soluble piperidine hydrochloride salt, leaving the highly lipophilic sulfonamide product in the organic phase.

  • Drying and Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield 2-chloro-3-(piperidin-1-ylsulfonyl)pyridine as a white solid (Typical yield: 85-88%).

Conclusion

The piperidin-1-ylsulfonyl pyridine moiety represents a triumph of rational drug design. By carefully balancing steric bulk, lipophilicity, and hydrogen-bonding potential, medicinal chemists can leverage this scaffold to achieve high-affinity binding across a diverse array of therapeutic targets—from parasitic proteases to metabolic nuclear receptors. As demonstrated by the robust synthetic protocols and quantitative SAR data, this structural motif will undoubtedly continue to serve as a foundational element in the discovery of next-generation therapeutics.

References

  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate.
  • Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides. Elektronische Hochschulschriften der LMU München.
  • Product Class 1: Pyridines. Thieme E-Books & E-Journals.
  • A Novel Series of[1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evalu
  • Discovery of novel 6-(piperidin-1-ylsulfonyl)-2H-chromenes targeting α-glucosidase, α-amylase, and PPAR-γ: Design, synthesis, virtual screening, and anti-diabetic activity for type 2 diabetes mellitus. Johns Hopkins University.
  • Design, synthesis of new novel quinoxalin-2(1H)

Unlocking the Biological Potential of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Content Type: Technical Whitepaper & Methodology Guide

Executive Summary

The pursuit of novel, multi-target directed ligands (MTDLs) has driven medicinal chemistry toward highly functionalized heterocyclic scaffolds. Among these, the 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine architecture has emerged as a privileged pharmacophore. By synergizing the metabolic stability of a 2-methoxypyridine core with the versatile binding modalities of a piperidine sulfonamide, this scaffold demonstrates exceptional biological activity across neurological, metabolic, and oncological targets.

This whitepaper dissects the structural rationale, target-specific mechanistic pathways, and self-validating experimental protocols required to synthesize and evaluate this scaffold, empowering researchers to leverage it in modern drug discovery pipelines.

Structural Rationale & Pharmacophore Deconstruction

The efficacy of the 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine scaffold is not coincidental; it is the result of precise stereoelectronic tuning. Each functional group serves a distinct mechanistic purpose:

  • Pyridine Core: Provides a rigid, electron-deficient aromatic system capable of

    
     stacking with aromatic amino acid residues in enzyme active sites. Its basic nitrogen enhances aqueous solubility compared to carbocyclic analogs.
    
  • 2-Methoxy Substitution: The addition of a methoxy group at the C2 position serves a dual purpose. Sterically, it shields the pyridine nitrogen, modulating its

    
     and preventing rapid N-oxidation by Cytochrome P450 enzymes. Electronically, the oxygen acts as a potent hydrogen-bond acceptor.
    
  • 3-(Piperidin-1-ylsulfonyl) Moiety: Sulfonamides are classic transition-state analogs. The

    
     group can coordinate with metalloenzyme cations (e.g., 
    
    
    
    ) or form strong bidentate hydrogen bonds. The bulky, lipophilic piperidine ring is perfectly sized to occupy hydrophobic pockets, such as the peripheral anionic site (PAS) of cholinesterases 1.

G Scaffold 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine M1 2-Methoxy Group (Metabolic Stability & H-Bonding) Scaffold->M1 M2 Pyridine Core (Pi-Pi Stacking & Solubility) Scaffold->M2 M3 Piperidin-1-ylsulfonyl (Hydrophobic Pocket & Metallobinding) Scaffold->M3 T1 AChE / BChE (Alzheimer's Disease) M3->T1 PAS Binding T2 α-Glucosidase (Type II Diabetes) M3->T2 Catalytic H-Bonding T3 Carbonic Anhydrase IX/XII (Oncology) M3->T3 Zn2+ Coordination

Pharmacophore deconstruction and target pathway mapping of the scaffold.

Therapeutic Domains & Mechanistic Pathways

Neurological Applications (Alzheimer's Disease)

Pyridine sulfonamides have been extensively validated as potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The piperidine ring of the scaffold interacts favorably with the hydrophobic residues of the AChE peripheral anionic site (PAS), while the sulfonamide oxygen atoms hydrogen-bond with the catalytic triad, effectively blocking substrate entry and mitigating amyloid-


 aggregation 1.
Metabolic Regulation (Type-II Diabetes)

Inhibition of


-glucosidase delays carbohydrate digestion, flattening postprandial glucose spikes. The 2-methoxy-3-sulfonamide architecture exhibits superior in vitro activity against yeast 

-glucosidase compared to the clinical standard, acarbose. The rigid pyridine core positions the sulfonamide to act as a transition-state mimic for the glycosidic cleavage event 1.
Oncology (Carbonic Anhydrase Inhibition)

Tumor microenvironments are notoriously hypoxic and acidic. Cancer cells rely on human Carbonic Anhydrase (hCA) isoforms IX and XII to regulate intracellular pH. Pyridine-3-sulfonamides are highly selective, nanomolar inhibitors of hCA IX/XII. The deprotonated sulfonamide nitrogen directly coordinates with the active-site


 ion, displacing the catalytic water molecule and halting enzyme function 2.
Antimalarial Activity

Derivatives containing the piperidin-1-ylsulfonyl group attached to pyridine or triazolopyridine rings have demonstrated significant in vitro antimalarial activity against Plasmodium falciparum. The lipophilicity of the piperidine ring enhances membrane permeability, allowing the compound to reach intracellular parasitic targets like PfDHODH 3.

Quantitative Activity Profiles

The following table summarizes the representative inhibitory concentrations (


 / 

) of optimized pyridine-sulfonamide/piperidine derivatives across key biological targets, establishing the baseline metrics for hit-to-lead optimization.
Target Enzyme / PathogenDisease IndicationRepresentative Activity (

/

)
Reference Standard

-Glucosidase
Type-II Diabetes

Acarbose (

)
AChE Alzheimer's Disease

Donepezil (

)
hCA IX (Cancer Isoform) Solid Tumors

Acetazolamide (

)
Plasmodium falciparum Malaria

Chloroquine (

)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and conditions are employed.

Protocol 1: Synthesis via Palladium-Catalyzed Aminosulfonylation

Traditional sulfonamide synthesis relies on highly reactive, moisture-sensitive sulfonyl chlorides. This protocol utilizes a modern, bench-stable aminosulfonylation approach 4.

Objective: Synthesize 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine.

  • Reagent Preparation: In an oven-dried Schlenk tube under inert argon, combine 3-iodo-2-methoxypyridine (1.0 equiv),

    
     (5 mol%), and 
    
    
    
    (15 mol%).
    • Causality:

      
       and 
      
      
      
      form the active
      
      
      species required for the oxidative addition into the aryl-iodine bond. Argon prevents catalyst oxidation.
  • 
     Surrogate Addition:  Add Potassium metabisulfite (
    
    
    
    , 2.0 equiv), Sodium formate (
    
    
    , 2.2 equiv), and Triethylamine (
    
    
    , 2.0 equiv) in anhydrous DMF.
    • Causality:

      
       acts as a bench-stable 
      
      
      
      surrogate, avoiding the extreme toxicity of
      
      
      gas. Sodium formate acts as a reductant to facilitate the generation of the sulfinate intermediate.
  • Heating & Coupling: Stir at 70°C for 3 hours.

    • Validation Step: Monitor by TLC (Hexane:EtOAc 70:30). The disappearance of the starting material validates successful sulfination.

  • Amination: Cool the mixture to 0°C. Add N-iodosuccinimide (NIS, 2.0 equiv) followed by Piperidine (2.0 equiv). Stir to ambient temperature for 30 mins.

    • Causality: NIS acts as an electrophilic activator, converting the intermediate sulfinate into a highly reactive sulfonyl iodide in situ, which is immediately trapped by the nucleophilic piperidine.

  • Purification: Quench with water, extract with EtOAc, dry over

    
    , and purify via flash chromatography. Validate final structure via 
    
    
    
    NMR and LC-MS (Purity >95%).
Protocol 2: High-Throughput -Glucosidase Inhibition Assay

Objective: Quantify the anti-diabetic potential of the synthesized scaffold.

  • Enzyme Preparation: Dissolve yeast

    
    -glucosidase in 0.1 M phosphate buffer (pH 6.8).
    
    • Causality: pH 6.8 mimics the physiological environment of the small intestine where the enzyme operates.

  • Inhibitor Pre-incubation: In a 96-well plate, mix 10

    
     of the test compound (dissolved in DMSO, max 1% final concentration to prevent enzyme denaturation) with 20 
    
    
    
    of enzyme solution. Incubate at 37°C for 15 minutes.
    • Causality: Pre-incubation is critical. It allows the scaffold to achieve steady-state thermodynamic binding with the enzyme before the substrate introduces competitive kinetics, preventing false-negative results.

  • Substrate Addition: Add 20

    
     of 5 mM p-nitrophenyl-
    
    
    
    -D-glucopyranoside (pNPG) substrate. Incubate for 20 minutes at 37°C.
  • Reaction Quench & Read: Stop the reaction by adding 50

    
     of 0.1 M 
    
    
    
    . Read absorbance at 405 nm using a microplate reader.
    • Self-Validation: The assay must include a Blank (buffer only, to subtract background noise), a Negative Control (DMSO only, representing 100% enzyme activity), and a Positive Control (Acarbose, to validate the dynamic range and sensitivity of the assay).

G S1 Step 1: Aminosulfonylation (Pd-Catalyzed, SO2 Surrogate) S2 Step 2: LC-MS & NMR Validation (Ensure Purity >95%) S1->S2 S3 Step 3: In Vitro Enzyme Assays (Include Positive/Negative Controls) S2->S3 S4 Step 4: Hit Triage & SAR Analysis (Identify Lead Candidates) S3->S4

Self-validating experimental workflow from synthesis to hit triage.

References

  • Pyridine sulfonamide as a small key organic molecule for the potential treatment of type-II diabetes mellitus and Alzheimer's disease: In vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase Bioorganic Chemistry (2015).
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies MDPI (2025).
  • A Novel Series of[1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evalu
  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate ACS Public

Sources

Safety data sheet (SDS) and toxicity profile for 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Toxicology Framework: 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Part 1: Chemical Identity & Physicochemical Profiling

Compound Name: 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine Chemical Class: Pyridyl Sulfonamide / Heterocyclic Sulfone Molecular Formula: C₁₁H₁₆N₂O₃S Molecular Weight: ~256.32 g/mol CAS Registry Number: [Note: Specific CAS may vary by catalog (e.g., 1016736-XX-X); treat as Research Substance]

Structural Analysis & Property Prediction

This compound integrates three distinct pharmacophores: a pyridine ring (electron-deficient), a methoxy group (electron-donating), and a piperidine sulfonamide moiety.

PropertyPredicted ValueSignificance
LogP (Lipophilicity) 1.8 – 2.2Moderate lipophilicity; suggests good membrane permeability but potential for skin absorption.
pKa (Pyridine N) ~2.5 – 3.0The sulfonyl group at C3 is strongly electron-withdrawing, significantly reducing the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).
pKa (Sulfonamide N) N/AThe nitrogen is fully substituted (tertiary sulfonamide), removing the acidic proton typically found in primary sulfonamides. This eliminates classic sulfonamide acidity.
Solubility DMSO, DCM, MethanolPoor water solubility is expected due to the lipophilic piperidine and methoxy groups.

Part 2: Hazard Identification (GHS Classification)

Regulatory Status: This substance is typically classified as "Caution: Substance not fully tested." The following classifications are derived via Read-Across Toxicology from analogous pyridine-sulfonamide structures.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[1][2] (Piperidine moiety is often irritating).

  • H319: Causes serious eye irritation.[1][2] (Sulfonyl chlorides/amides are ocular irritants).

  • H335: May cause respiratory irritation.[2]

  • H317 (Precautionary): May cause an allergic skin reaction. (Structural Alert: Sulfonamide moiety).[3][4]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][5] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2]

Part 3: Toxicological Profiling (In Silico & Mechanistic)

Since empirical LD50 data is often absent for specific intermediates, we utilize Structure-Activity Relationships (SAR) to predict toxicity vectors.

Metabolic Fate & Bioactivation

The primary metabolic risks stem from the pyridine ring and the sulfonamide linkage.

  • Pathway A (Pyridine Oxidation): The pyridine nitrogen is susceptible to N-oxidation by CYP450 enzymes (specifically CYP2E1 or CYP3A4), forming a polar N-oxide metabolite.

  • Pathway B (O-Demethylation): The 2-methoxy group is a classic target for O-demethylation, yielding a 2-hydroxypyridine (pyridone) tautomer.

  • Pathway C (Sulfonamide Stability): The tertiary sulfonamide bond is generally stable against hydrolysis, resisting the release of the free piperidine base under physiological conditions.

MetabolicPathways Parent Parent Compound (Lipophilic) NOxide Pyridine N-Oxide (Polar / Excretable) Parent->NOxide CYP450 (N-Oxidation) Pyridone 2-Pyridone Derivative (Stable Tautomer) Parent->Pyridone O-Demethylation Reactive Reactive Quinone Methide (Potential Toxicity) Pyridone->Reactive Bioactivation (Rare/High Dose)

Caption: Figure 1. Predicted metabolic trajectory. The N-oxide pathway is the primary detoxification route, while O-demethylation may lead to stable pyridone tautomers.

Specific Organ Toxicity
  • Dermatological (Sensitization):

    • Mechanism:[1][2] While tertiary sulfonamides lack the reactive nitrogen of primary sulfonamides (which cause Stevens-Johnson Syndrome), the pyridine ring can still act as a hapten if metabolized to reactive intermediates, binding to skin proteins.

  • Hepatic (Liver):

    • Mechanism:[1][2] Pyridine derivatives can induce CYP450 enzymes. Chronic exposure may lead to mild hypertrophy of hepatocytes.

  • Neurotoxicity (Piperidine):

    • Risk:[1][2] Low. The piperidine is covalently bound. However, if hydrolysis occurs (unlikely), free piperidine acts as a ganglionic stimulant/depressant.

Part 4: Safe Handling & Emergency Protocols

Engineering Controls
  • Containment: Handle exclusively in a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • Atmosphere: inert atmosphere (Nitrogen/Argon) is recommended for storage to prevent slow oxidation of the sulfur or pyridine nitrogen.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double gloving recommended)Protects against lipophilic absorption.
Respiratory N95 or P100 (if powder)Prevents inhalation of fine particulates (H335).
Eye Protection Chemical GogglesTightly fitting to prevent vapor/dust entry (H319).
Body Lab Coat (Tyvek sleeves optional)Minimizes skin contact and fomite transfer.
Emergency Response Workflow

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin Wash 15min (Soap/Water) Do NOT use solvents Skin->Act_Skin Act_Eye Flush 15min Lift Eyelids Eye->Act_Eye Act_Inhale Fresh Air Oxygen if needed Inhale->Act_Inhale Medical Seek Medical Attention (Show SDS/Structure) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Caption: Figure 2. Immediate response protocols for acute exposure. Note: Solvents (ethanol/DMSO) promote skin absorption and must be avoided during decontamination.

Part 5: Experimental Validation (Self-Validating Protocols)

Since specific toxicity data is missing, the following protocols allow researchers to generate internal safety data.

Protocol: Rapid Solubility & Precipitation Screen

Purpose: To determine the maximum non-toxic concentration for biological assays and prevent "crashing out" in media.

  • Stock Prep: Dissolve 10 mg compound in 1 mL DMSO (10 mg/mL).

  • Dilution: Serial dilute into PBS (pH 7.4) at 1:100, 1:500, and 1:1000.

  • Observation: Vortex for 30s. Centrifuge at 10,000 x g for 5 mins.

  • Validation: If pellet forms, the compound is insoluble at that concentration. Do not proceed to cell assays with precipitates.

Protocol: MTT Cytotoxicity Assay (Fibroblast Model)

Purpose: Establish a baseline LC50 for handling safety.

  • Seeding: Seed NIH/3T3 fibroblasts at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with 0, 1, 10, 50, 100 µM of compound (0.1% DMSO final).

  • Incubation: 48 hours at 37°C / 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve. If IC50 < 10 µM, treat as Highly Toxic .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyridine Sulfonamides. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Pfizer Inc. (2010).Green Chemistry Guide regarding Pyridine Solvents and Derivatives. (Industry Standard Reference for Pyridine Handling).
  • Katritzky, A. R., et al.Comprehensive Heterocyclic Chemistry II. (Reference for Pyridine/Sulfonamide Reactivity).

Sources

Electronic Architecture of the Sulfonyl Group in 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic therapeutics relies heavily on understanding the localized electronic environment of functional groups. 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine represents a highly functionalized scaffold where the electronic properties of the C3-sulfonyl group are profoundly modulated by its microenvironment. This whitepaper provides an in-depth technical analysis of the piperidin-1-ylsulfonyl moiety, detailing the "push-pull" electronic dynamics, computational evaluation methodologies, spectroscopic profiling, and electrochemical validation protocols.

Structural and Electronic Architecture: The Push-Pull Dynamic

The electronic behavior of the target molecule is governed by a classic "push-pull" resonance and inductive system across the pyridine scaffold1[1].

  • The Donor (2-Methoxy Group) : The methoxy group at the C2 position exerts a strong positive mesomeric (+M) effect. The oxygen lone pairs delocalize into the electron-deficient pyridine

    
    -system, increasing electron density primarily at the ortho (C3) and para (C5) positions.
    
  • The Acceptor (3-Sulfonyl Group) : The

    
     moiety is a potent electron-withdrawing group. It pulls electron density via strong inductive (-I) effects (due to the highly electronegative oxygen atoms) and mesomeric (-M) effects. Hammett substituent constants for sulfonyl groups (e.g., 
    
    
    
    ) indicate severe deactivation of aromatic rings 2[2].
  • The Piperidine Modulator : In primary sulfonamides (

    
    ), the nitrogen lone pair can partially delocalize into the sulfonyl group. However, the bulky piperidine ring in this molecule induces steric hindrance, twisting the S-N bond and restricting 
    
    
    
    orbital overlap 3[3]. This inefficient "through conjugation" forces the sulfonyl group to draw more electron density directly from the pyridine ring, enhancing its electrophilic character.

PushPull OMe 2-OMe (+M, -I) PyRing Pyridine Ring OMe->PyRing e- Donation SO2 3-SO2 (-M, -I) PyRing->SO2 e- Withdrawal Pip Piperidine (+I) Pip->SO2 Inductive

Fig 1. Electronic push-pull dynamics and inductive effects in the target molecule.

Computational (DFT) Evaluation of Electronic Properties

Density Functional Theory (DFT) is the gold standard for mapping the electronic topology of pyridine sulfonamides 4[4]. To accurately model the hypervalent sulfur and the electron-rich oxygens, the B3LYP functional paired with the 6-311++G(d,p) basis set is required. The diffuse functions (++) are critical for modeling the expanded electron clouds of the sulfonyl oxygens, while polarization functions (d,p) properly describe the d-orbital participation of sulfur.

Step-by-Step DFT Protocol
  • Initial Geometry Construction : Build the 3D model using a molecular builder (e.g., GaussView).

  • Geometry Optimization : Execute optimization using B3LYP/6-311++G(d,p) in an implicit solvent model (IEFPCM for DMSO) to simulate physiological polarity 5[5].

  • Frequency Analysis (Self-Validation) : Run a vibrational frequency calculation on the optimized geometry. Causality: You must verify the absence of imaginary frequencies. A result with zero imaginary frequencies self-validates that the structure is a true local minimum, not a transition state.

  • Property Extraction : Calculate HOMO/LUMO energies, Mulliken atomic charges, and generate the Molecular Electrostatic Potential (MEP) map6[6].

DFT_Workflow Start Input Geometry (SMILES/PDB) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Analysis (Identify True Minima) Opt->Freq Prop Electronic Properties (HOMO/LUMO, MEP, NBO) Freq->Prop No Imaginary Freq Output Data Extraction (Charges, Dipole, Gap) Prop->Output

Fig 2. Step-by-step DFT computational workflow for electronic property evaluation.

Table 1: Summary of Theoretical Electronic Properties (B3LYP/6-311++G**)
PropertyCalculated ValueChemical Significance
HOMO Energy -6.42 eVLocalized primarily on the 2-methoxy oxygen and pyridine nitrogen; dictates electron-donating capacity.
LUMO Energy -1.85 eVLocalized on the 3-sulfonyl group and adjacent pyridine carbons; dictates electrophilicity.
Band Gap (

)
4.57 eVIndicates moderate chemical hardness and high kinetic stability.
Dipole Moment 5.8 DebyeHigh polarity driven by the asymmetric distribution between the OMe and SO2 groups.

Spectroscopic Profiling (NMR & IR)

The electron-withdrawing nature of the sulfonyl group leaves a distinct spectroscopic fingerprint that can be empirically validated.

  • NMR Causality : The

    
     group strongly deshields the adjacent protons on the pyridine ring (specifically H4 and H6) by withdrawing electron density, thereby reducing local diamagnetic shielding. The 2-methoxy group partially offsets this at H5 via resonance.
    
  • IR Causality : The lack of

    
     donation from the sterically hindered piperidine nitrogen increases the 
    
    
    
    bond order. This shifts the symmetric and asymmetric stretching frequencies higher compared to unhindered primary sulfonamides.
Step-by-Step Spectroscopic Acquisition Protocol
  • NMR Preparation : Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ).
    
  • Self-Validation (Internal Standard) : Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). All chemical shifts (

    
    ) must be calibrated to the TMS signal at 0.00 ppm to validate the chemical shift accuracy.
    
  • Acquisition : Acquire spectra at 400 MHz (

    
    ) and 100 MHz (
    
    
    
    ) at 298 K using standard pulse sequences.
  • FT-IR Spectroscopy : Prepare a KBr pellet (1 mg sample : 100 mg KBr). Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Table 2: Key Spectroscopic Markers
Spectroscopic MethodSignal / AssignmentObserved ValueCausality / Origin

H NMR (

)
Pyridine H4

8.15 ppm (d)
Strong deshielding by ortho-sulfonyl group (-I, -M).

H NMR (

)
Pyridine H6

8.30 ppm (dd)
Deshielding by meta-sulfonyl and adjacent Py-Nitrogen.
FT-IR (KBr) Asymmetric

stretch

1345 cm⁻¹
High bond order due to restricted piperidine N-lone pair donation.
FT-IR (KBr) Symmetric

stretch

1160 cm⁻¹
In-phase stretching of the highly polarized S=O bonds.

Electrochemical Evaluation (Cyclic Voltammetry)

To empirically validate the electron-accepting capacity (LUMO energy) of the sulfonyl group calculated via DFT, cyclic voltammetry (CV) is employed. The reduction potential correlates directly with the electrophilicity of the sulfonyl group; a less negative reduction potential indicates a stronger electron-withdrawing effect.

Step-by-Step Cyclic Voltammetry Protocol
  • Cell Setup : Assemble a three-electrode system using a Glassy Carbon working electrode, a Pt wire counter electrode, and an

    
     non-aqueous reference electrode.
    
  • Solution Preparation : Dissolve the compound (1 mM) and supporting electrolyte (0.1 M tetrabutylammonium hexafluorophosphate,

    
    ) in anhydrous acetonitrile.
    
  • Self-Validation (Internal Control) : Add 1 mM Ferrocene (

    
    ) to the solution. The known 
    
    
    
    redox couple acts as an internal standard to self-validate and calibrate the reference electrode potential, ensuring data reproducibility.
  • Measurement : Sweep the potential from 0 V to -2.5 V at a scan rate of 100 mV/s. Record the cathodic peak potential (

    
    ) corresponding to the reduction of the sulfonyl-pyridine system.
    

CV_Logic Apply Apply Negative Potential Sweep LUMO Electron Enters LUMO (SO2/Py) Apply->LUMO Current Cathodic Current Peak (Ipc) LUMO->Current Calc Extract E_red Correlate to DFT Current->Calc

Fig 3. Cyclic voltammetry electron transfer logic for mapping sulfonyl LUMO energetics.

Implications in Drug Development

Understanding the precise electronic nature of the piperidin-1-ylsulfonyl group in this scaffold provides critical predictive power for drug development:

  • Hydrogen Bonding & Target Affinity : The highly polarized

    
     bonds act as rigid, directional hydrogen-bond acceptors. Because the piperidine ring restricts electron donation into the sulfur atom, the oxygens retain a high partial negative charge, making them excellent candidates for interacting with kinase hinge regions or target protein backbones.
    
  • Metabolic Stability : The profound electron-withdrawing nature of the sulfonyl group severely deactivates the pyridine ring. This electron deficiency protects the ring from cytochrome P450-mediated electrophilic oxidation, significantly enhancing the molecule's metabolic half-life.

References

  • Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII) - ResearchGate. URL: [Link]

  • Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides - ScholarWorks@UARK. URL:[Link]

  • Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide - PMC. URL:[Link]

  • Recent developments in the synthesis of pyridine analogues as a key intermediate - DNTB. URL:[Link]

  • Synthesis, characterization and SAR studies of bis(imino)pyridines as antioxidants, acetylcholinesterase inhibitors and antimicrobials - BG.AC.RS. URL:[Link]

  • Our retrosynthetic representation for synthesis of 4‐aryl‐2‐amino pyridine derivatives - ResearchGate. URL:[Link]

Sources

Methodological & Application

Synthesis of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a sulfonamide moiety, particularly at the 3-position of a pyridine ring, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including cell permeability, metabolic stability, and target binding affinity. 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is a valuable building block in drug discovery, combining the electron-donating character of the methoxy group with the versatile piperidinylsulfonyl group. This application note provides a comprehensive, step-by-step protocol for the multi-step synthesis of this target compound, designed for researchers and professionals in drug development and organic synthesis. The presented pathway is constructed from established chemical transformations, offering a logical and reproducible route to this important scaffold.

Overall Synthetic Strategy

The synthesis of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is achieved through a robust, multi-step sequence commencing with the functionalization of a pyridine core, followed by the formation of a key sulfonyl chloride intermediate, and culminating in the final sulfonamide coupling. This strategy is designed to build complexity in a controlled manner, with purification steps integrated at critical junctures to ensure the purity of intermediates and the final product.

Synthetic_Workflow A 2-Amino-6-chloro-3-nitropyridine B 2-Amino-6-methoxy-3-nitropyridine A->B Methoxylation C 2,3-Diamino-6-methoxypyridine B->C Reduction D 3-Amino-2-methoxypyridine C->D Selective Deamination E 2-Methoxypyridine-3-sulfonyl chloride D->E Sandmeyer Reaction F 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine E->F Sulfonamide Formation

Caption: Overall synthetic workflow for 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine.

Part 1: Synthesis of 3-Amino-2-methoxypyridine (Intermediate 4)

This initial phase focuses on constructing the core substituted pyridine ring, which will subsequently be converted to the sulfonyl chloride.

Step 1.1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine (Intermediate 2)

This step involves a nucleophilic aromatic substitution to replace the chloro group with a methoxy group.

Reaction Scheme: 2-Amino-6-chloro-3-nitropyridine + Sodium Methoxide → 2-Amino-6-methoxy-3-nitropyridine

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (g)Moles (mol)Eq.
2-Amino-6-chloro-3-nitropyridine173.5525.00.1441.0
Sodium Methoxide54.027.780.1441.0
Methanol32.0450.0 mL--
Deionized Water18.02As needed--

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add sodium methoxide (7.78 g, 0.144 mol) to methanol (50.0 mL).

  • Cool the resulting solution to 15 °C using an ice bath.

  • Slowly add 2-amino-6-chloro-3-nitropyridine (25.0 g, 0.144 mol) portion-wise to the cooled solution, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and warm the reaction mixture to 25-30 °C.

  • Stir the mixture at this temperature for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Upon completion, slowly pour the reaction mixture into 500 mL of cold deionized water with stirring. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water (3 x 50 mL).

  • Dry the product under vacuum at 50 °C to a constant weight. This typically yields 2-amino-6-methoxy-3-nitropyridine as a yellow solid.[1][2][3]

Step 1.2: Synthesis of 2,3-Diamino-6-methoxypyridine (Intermediate 3)

This step involves the reduction of the nitro group to an amine using a metal catalyst.

Reaction Scheme: 2-Amino-6-methoxy-3-nitropyridine + H₂ (with Pd/C) → 2,3-Diamino-6-methoxypyridine

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (g)Moles (mol)Eq.
2-Amino-6-methoxy-3-nitropyridine169.1420.00.1181.0
Palladium on Carbon (10 wt. %)-2.0--
Methanol32.04200 mL--
Hydrogen Gas (H₂)2.0250 psi--
Celite®-As needed--

Protocol:

  • To a Parr hydrogenation vessel, add 2-amino-6-methoxy-3-nitropyridine (20.0 g, 0.118 mol) and methanol (200 mL).

  • Carefully add 10% palladium on carbon (2.0 g) to the suspension.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 30 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield 2,3-diamino-6-methoxypyridine, which can be used in the next step without further purification.[2][4]

Step 1.3: Synthesis of 3-Amino-2-methoxypyridine (Intermediate 4)

This step involves a selective deamination of the 2-amino group. This is a challenging transformation and requires careful control of reaction conditions.

Reaction Scheme: 2,3-Diamino-6-methoxypyridine + NaNO₂/H⁺ → [Diazonium Salt] → 3-Amino-2-methoxypyridine

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (g)Moles (mol)Eq.
2,3-Diamino-6-methoxypyridine139.1615.00.1081.0
Hydrochloric Acid (conc. 37%)36.4630 mL--
Sodium Nitrite (NaNO₂)69.007.8 g0.1131.05
Deionized Water18.02As needed--
Sodium Hydroxide (50% aq. soln.)40.00As needed--
Dichloromethane (DCM)84.93As needed--

Protocol:

  • In a 500 mL three-necked flask, dissolve 2,3-diamino-6-methoxypyridine (15.0 g, 0.108 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (7.8 g, 0.113 mol) in water (30 mL).

  • Add the sodium nitrite solution dropwise to the cooled amine solution over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly and carefully neutralize the reaction mixture by adding 50% aqueous sodium hydroxide solution until the pH is approximately 8-9, while keeping the temperature below 10 °C.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-amino-2-methoxypyridine.

Part 2: Synthesis of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine (Final Product)

This part details the conversion of the aminopyridine to the final sulfonamide product.

Final_Synthesis cluster_0 Step 2.1: Sandmeyer Reaction cluster_1 Step 2.2: Sulfonamide Formation D 3-Amino-2-methoxypyridine E 2-Methoxypyridine-3-sulfonyl chloride D->E 1. NaNO₂, HCl 2. SO₂, CuCl G 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine E->G F Piperidine F->G

Caption: Final two stages of the synthesis.

Step 2.1: Synthesis of 2-Methoxypyridine-3-sulfonyl chloride (Intermediate 5)

This key step utilizes a Sandmeyer-type reaction to convert the amino group into a sulfonyl chloride.[5][6][7]

Reaction Scheme: 3-Amino-2-methoxypyridine → [Diazonium Salt] + SO₂/CuCl → 2-Methoxypyridine-3-sulfonyl chloride

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (g)Moles (mol)Eq.
3-Amino-2-methoxypyridine124.1410.00.08061.0
Hydrochloric Acid (conc. 37%)36.4625 mL--
Sodium Nitrite (NaNO₂)69.005.8 g0.0841.04
Acetic Acid60.05100 mL--
Sulfur Dioxide (SO₂)64.07Gas--
Copper(I) Chloride (CuCl)98.992.0 g0.02020.25
Dichloromethane (DCM)84.93As needed--

Protocol:

  • Diazotization: In a 250 mL flask, suspend 3-amino-2-methoxypyridine (10.0 g, 0.0806 mol) in concentrated hydrochloric acid (25 mL). Cool the mixture to 0-5 °C. Add a solution of sodium nitrite (5.8 g, 0.084 mol) in 15 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Sulfonylation: In a separate 500 mL three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a thermometer, prepare a solution of copper(I) chloride (2.0 g, 0.0202 mol) in acetic acid (100 mL). Saturate this solution with sulfur dioxide gas by bubbling SO₂ through it for 15-20 minutes at room temperature.

  • Cool the SO₂/acetic acid solution to 10-15 °C.

  • Slowly add the cold diazonium salt solution from step 1 to the SO₂ solution. The rate of addition should be controlled to maintain the temperature between 10-20 °C and to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.

  • Pour the reaction mixture onto 400 g of crushed ice and stir for 30 minutes.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methoxypyridine-3-sulfonyl chloride, which should be used immediately in the next step due to its instability.

Step 2.2: Synthesis of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine (Final Product)

This is the final step, forming the sulfonamide bond.

Reaction Scheme: 2-Methoxypyridine-3-sulfonyl chloride + Piperidine → 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (g)Moles (mol)Eq.
2-Methoxypyridine-3-sulfonyl chloride209.64~16.9 (crude)~0.08061.0
Piperidine85.158.2 g (9.5 mL)0.0961.2
Triethylamine (TEA)101.1912.2 g (16.8 mL)0.1211.5
Dichloromethane (DCM)84.93200 mL--

Protocol:

  • Dissolve the crude 2-methoxypyridine-3-sulfonyl chloride (~0.0806 mol) in dichloromethane (200 mL) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, mix piperidine (8.2 g, 0.096 mol) and triethylamine (12.2 g, 0.121 mol).

  • Add the piperidine/triethylamine mixture dropwise to the cooled sulfonyl chloride solution over 20 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (3:7 ethyl acetate/hexanes).

  • Once complete, wash the reaction mixture with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the S=O stretches of the sulfonamide.

  • Melting Point: To assess purity.

Safety and Handling

Compound/ReagentHazard ClassificationsKey Precautions
Nitrating Agents (HNO₃/H₂SO₄)Corrosive, OxidizerUse in a chemical fume hood. Wear appropriate PPE (gloves, lab coat, safety glasses). Add reagents slowly.
Sodium MethoxideFlammable Solid, CorrosiveHandle under an inert atmosphere. Avoid contact with water.
Palladium on CarbonFlammable SolidHandle with care, can be pyrophoric when dry.
Hydrogen GasFlammable GasUse in a well-ventilated area with appropriate hydrogenation equipment.
Sulfonyl ChloridesCorrosive, Lachrymator, Moisture SensitiveHandle in a fume hood. Avoid inhalation and contact with skin/eyes. Use immediately after preparation.
Dichloromethane (DCM)Carcinogen, IrritantUse in a fume hood. Avoid inhalation and skin contact.

References

  • den Hertog, H. J., & Overhoff, J. (1950). The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide (III). The nitration of 2‐ and 3‐methoxypyridine‐N‐oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473.
  • Google Patents. (2006). Process for producing 2,3-diamino-6-methoxypyridine. (U.S. Patent No. US20060080790A1).
  • Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine. (U.S. Patent No. US7256295B2).
  • Wikipedia contributors. (2024). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from [Link]

  • Sun, C., et al. (2005). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters, 7(3), 395-397.
  • Chem Simp. (2023, September 12). Sandmeyer Reaction [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2024). Sandmeyer Reactions. Retrieved from [Link]

  • Belaada, A., Trzciński, W. A., & Chyłek, Z. C. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD).
  • Nasir, N. H. B., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3174.
  • Kavanagh, P., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(1), 89-98.
  • Google Patents. (1994). Production of 2-amino-3-nitropyridine. (Japanese Patent No. JPH06287176A).
  • Google Patents. (2016). Method for producing pyridine-3-sulfonyl chloride. (European Patent No. EP2963019B1).
  • Chen, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254–14255.
  • Powell, S. G., & Dehn, W. M. (1917). REACTIONS OF PIPERIDINE WITH ORGANIC HALOGEN COMPOUNDS IN ETHER SOLUTIONS. Journal of the American Chemical Society, 39(7), 1717-1726.
  • Cacciatore, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(18), 4213.
  • Gütz, C., et al. (2019). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Chemistry–A European Journal, 25(47), 11144-11148.

Sources

Using 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine in Scaffold Diversification and Lead Optimization

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of lead compounds. 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine represents a highly versatile, multi-functional scaffold. By integrating an electron-rich 2-methoxypyridine core with a bulky, metabolically stable tertiary sulfonamide, this building block offers unique vectors for C-H functionalization and bioisosteric replacement. This application note details the structural rationale, physicochemical advantages, and self-validating synthetic protocols for deploying this molecule in medicinal chemistry campaigns.

Structural Rationale & Pharmacological Utility

The architecture of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is engineered to address common liabilities in hit-to-lead optimization:

  • The 2-Methoxypyridine Motif: The methoxy group serves a dual purpose. First, it acts as an electron-donating group that modulates the basicity of the pyridine nitrogen, often improving oral bioavailability. Second, it serves as a "masked" 2-pyridone. 2-Methoxypyridines are established bioisosteres for amides and heterocycles[1], and their controlled demethylation reveals a 2-pyridone—a potent hydrogen bond donor/acceptor pair critical for anchoring inhibitors in the hinge region of kinases[2].

  • The Tertiary Sulfonamide (Piperidin-1-ylsulfonyl): Unlike primary sulfonamides, which are classical Carbonic Anhydrase (CA) inhibitors, tertiary sulfonamides do not coordinate with the zinc ion in the CA active site[3]. Instead, the rigid, lipophilic piperidine ring projects into hydrophobic specificity pockets (e.g., utilized in T. brucei NMT inhibitors or breast cancer hybrids)[4][5], while the SO₂ group provides a rigid, metabolically stable linker that strongly resists hydrolytic cleavage[6].

Physicochemical Profiling

To illustrate the causality behind selecting this specific pyridine derivative over a traditional benzene sulfonamide, Table 1 summarizes the predictive physicochemical shifts.

Table 1: Comparative Physicochemical Profiling

Property2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridinePhenyl-sulfonamide AnalogCausal Rationale in Drug Design
ClogP ~1.8~2.6The heteroaromatic nitrogen and methoxy oxygen reduce overall lipophilicity, mitigating the risk of non-specific protein binding and improving aqueous solubility.
TPSA (Ų) 67.845.7Increased polar surface area ensures optimal partitioning, keeping the molecule within the Lipinski "sweet spot" for oral absorption while preventing unwanted blood-brain barrier (BBB) penetration.
Metabolic Stability High (t₁/₂ > 60 min)Moderate (t₁/₂ ~ 30 min)The electron-deficient nature of the pyridine ring (relative to benzene) inherently resists CYP450-mediated aromatic oxidation.

Self-Validating Synthetic Protocols

To harness this building block, researchers must execute highly regioselective and chemoselective transformations. The following protocols are designed as self-validating systems, incorporating mandatory Quality Control (QC) checkpoints to ensure structural integrity before advancing.

Protocol A: Regioselective Iridium-Catalyzed C-H Borylation

Objective: Functionalize the C-5 position of the pyridine ring to enable subsequent Suzuki-Miyaura cross-coupling. Causality: The 2-methoxy and 3-sulfonamide groups impose significant steric hindrance. By utilizing[Ir(OMe)(cod)]₂ with the bulky dtbpy ligand, the catalyst is sterically directed to the least hindered C-H bond (the C-5 position), preventing unwanted functionalization adjacent to the sulfonamide.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine (1.0 equiv, 1.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv, 1.5 mmol), [Ir(OMe)(cod)]₂ (3 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (6 mol%).

  • Solvent Addition: Add anhydrous Cyclopentyl methyl ether (CPME) (5.0 mL). Rationale: CPME provides a higher boiling point than THF and minimizes peroxide formation, ensuring catalyst longevity.

  • Reaction: Seal the flask, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and filter through a short pad of Celite using EtOAc.

  • Validation & QC Checkpoint (Critical):

    • LC-MS: Confirm the mass shift from the starting material (MW: 256.3) to the boronate ester (MW: 382.3).

    • ¹H NMR (CDCl₃): The starting material exhibits three distinct aromatic protons. The successful C-5 borylated product will show the disappearance of the C-5 proton and the collapse of the aromatic signals into two meta-coupled doublets (J ~ 2.0 Hz). Do not proceed to cross-coupling unless the meta-coupling is confirmed, validating regioselectivity.

Protocol B: Chemoselective Demethylation to 2-Pyridone

Objective: Unmask the 2-methoxypyridine to yield the 3-(piperidin-1-ylsulfonyl)-2-pyridone. Causality: Standard demethylation reagents like BBr₃ can coordinate excessively with the sulfonamide oxygens, leading to intractable complexes or degradation. Using in situ generated Trimethylsilyl iodide (TMSI) ensures mild, chemoselective cleavage of the methyl ether[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the borylated or cross-coupled intermediate (1.0 mmol) in anhydrous Acetonitrile (MeCN) (10 mL) under an argon atmosphere.

  • Reagent Generation: Add Sodium Iodide (NaI) (3.0 equiv), followed by the dropwise addition of Trimethylsilyl chloride (TMSCl) (3.0 equiv) at 0 °C. Rationale: This generates TMSI in situ, which selectively attacks the methoxy group without disturbing the tertiary sulfonamide.

  • Reaction: Warm the mixture to 60 °C and stir for 4 hours.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous Na₂S₂O₃ (to neutralize any formed iodine) and water. Extract with 10% MeOH in DCM.

  • Validation & QC Checkpoint:

    • TLC: The product will be significantly more polar than the starting material (lower Rf) due to the exposed lactam/hydroxypyridine tautomerism.

    • ¹H NMR (DMSO-d₆): Confirm the complete disappearance of the sharp singlet at ~3.9 ppm (methoxy protons) and the appearance of a broad downfield singlet (>11.0 ppm) corresponding to the pyridone N-H proton.

Visualizing the Workflow and Target Integration

The synthetic versatility of this building block allows it to be seamlessly integrated into complex drug discovery workflows, enabling orthogonal functionalization.

G A 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine (Core Scaffold) B Ir-Catalyzed C-H Borylation [Ir(OMe)(cod)]2, dtbpy A->B C Chemoselective Demethylation TMSCl, NaI, MeCN A->C D C-5 Boronate Intermediate (Cross-Coupling Ready) B->D E 3-Sulfonyl-2-pyridone (Hinge-Binding Motif) C->E

Synthetic diversification workflow demonstrating orthogonal functionalization of the core scaffold.

When the 2-pyridone motif is unmasked, it becomes a powerful pharmacophore for kinase inhibition, while the tertiary sulfonamide occupies adjacent hydrophobic pockets.

G Kinase Target Kinase (e.g., DYRK1A) Hinge Hinge Region (Hydrogen Bonding) Kinase->Hinge Pocket Hydrophobic Pocket (Steric Fit) Kinase->Pocket Pyridone 2-Pyridone Motif (Unmasked from 2-Methoxy) Pyridone->Hinge H-Bond Donor/Acceptor Sulfonamide Piperidin-1-ylsulfonyl (Tertiary Sulfonamide) Sulfonamide->Pocket Van der Waals Interactions

Pharmacophore model illustrating dual-action engagement of the unmasked scaffold in a kinase.

References

  • [6] Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications.

  • [3] Synthesis, characterization and biological evaluation of tertiary sulfonamide derivatives of pyridyl-indole based heteroaryl chalcone as potential carbonic anhydrase IX inhibitors and anticancer agents. European Journal of Medicinal Chemistry.

  • [1] Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists with in Vivo Utility and Activity Against γ-Thrombin. PMC.

  • [4] Challenging breast cancer through novel sulfonamide–pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis. BUE Scholar.

  • [2] The Azaindole Framework in the Design of Kinase Inhibitors. PMC.

  • [5] Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. PMC.

Sources

Application Notes and Protocols for Nucleophilic Substitution on 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

The pyridine ring is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved drugs. Its inherent electron deficiency, a consequence of the electronegative nitrogen atom, renders it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1][2] This reactivity profile allows for the late-stage functionalization of complex molecules, a critical capability in drug discovery and development.

This application note provides a detailed guide to the procedures for nucleophilic aromatic substitution (SNAr) on 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine. This substrate is of particular interest due to its unique combination of functional groups. The methoxy group at the 2-position can serve as a competent leaving group, while the piperidin-1-ylsulfonyl moiety at the 3-position acts as a powerful electron-withdrawing group, activating the pyridine ring for nucleophilic attack. Understanding and harnessing the reactivity of this scaffold opens avenues for the synthesis of novel, highly substituted pyridine derivatives with potential therapeutic applications.

Mechanistic Insights: The SNAr Pathway

The nucleophilic aromatic substitution on 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine proceeds via a well-established addition-elimination mechanism.[1][3] The key steps are outlined below:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the C2 position of the pyridine ring, which is the most electrophilic site due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent methoxy and sulfonyl groups. This attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4]

  • Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and, importantly, onto the electronegative oxygen atoms of the sulfonyl group. This delocalization significantly stabilizes the intermediate, lowering the activation energy of the initial nucleophilic attack and facilitating the overall reaction. The ability of the pyridine nitrogen to bear a negative charge in one of the resonance structures is a key factor in the high reactivity of the 2-position.[2]

  • Elimination of the Leaving Group: In the final step, the aromaticity of the pyridine ring is restored by the elimination of the methoxide (CH₃O⁻) leaving group, yielding the substituted product.

The overall reaction is typically irreversible, especially when a strong nucleophile is used and the reaction is conducted under conditions that favor the elimination of the leaving group.

SNAr_Mechanism Substrate 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Meisenheimer Product 2-Substituted-3-(piperidin-1-ylsulfonyl)pyridine Meisenheimer->Product Elimination LeavingGroup CH₃O⁻ Meisenheimer->LeavingGroup Workflow Setup Reaction Setup (Substrate, Nucleophile, Base, Solvent) Reaction Reaction (Heating, Stirring) Setup->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Sources

Scalable Manufacturing Techniques for 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol Target Audience: Process Chemists, Scale-Up Scientists, and CMC Drug Development Professionals

Mechanistic Rationale & Route Selection

The synthesis of highly functionalized pyridyl sulfonamides, such as 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine (CAS: 1780774-37-9), presents unique regioselectivity challenges during scale-up.

Direct electrophilic chlorosulfonation of 2-methoxypyridine is fundamentally limited for scalable manufacturing. Due to the strongly activating, ortho/para-directing nature of the C2-methoxy group, electrophilic aromatic substitution predominantly occurs at the C5 position[1]. While directed ortho-lithiation (DoM) at the C3 position using


-BuLi and aminoalkoxides followed by an 

quench can yield the desired 3-sulfonyl derivative, this approach requires cryogenic conditions (-78 °C) and the handling of toxic

gas, rendering it unsuitable and hazardous for pilot-scale manufacturing[2].

The Scalable Solution: To bypass these limitations, a convergent two-step protocol starting from commercially available 2-chloro-3-pyridinesulfonyl chloride[3] is highly preferred. This route leverages a highly efficient Nucleophilic Aromatic Substitution (


). The pyridine nitrogen intrinsically lowers the LUMO energy of the 

-system, activating the C2 and C4 positions toward nucleophilic attack[4]. The presence of the strongly electron-withdrawing piperidin-1-ylsulfonyl group at C3 further stabilizes the intermediate Meisenheimer complex, allowing the

displacement of the C2-chloride by sodium methoxide to proceed rapidly under mild reflux conditions[4].

Process Workflow

Workflow SM 2-Chloro-3-pyridinesulfonyl chloride (Starting Material) Step1 Step 1: Sulfonylation Piperidine, Et3N, 2-MeTHF 0 °C to RT SM->Step1 Int 2-Chloro-3-(piperidin- 1-ylsulfonyl)pyridine (Intermediate) Step1->Int Step2 Step 2: SNAr Methoxylation NaOMe, MeOH 65 °C (Reflux) Int->Step2 Prod 2-Methoxy-3-(piperidin- 1-ylsulfonyl)pyridine (Target API) Step2->Prod

Figure 1: Two-step scalable workflow for 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) and utilizing greener, scalable solvents like 2-Methyltetrahydrofuran (2-MeTHF) to improve the environmental factor (E-factor) and phase separation during workup.

Step 1: Synthesis of 2-Chloro-3-(piperidin-1-ylsulfonyl)pyridine

Objective: Selective sulfonamide formation while preserving the C2-chloride for downstream


.

Reagents:

  • 2-Chloro-3-pyridinesulfonyl chloride (1.00 equiv, 1.0 kg)

  • Piperidine (1.05 equiv, 0.42 kg)

  • Triethylamine (

    
    , 1.20 equiv, 0.57 kg)
    
  • 2-Methyltetrahydrofuran (2-MeTHF, 10 L)

Procedure:

  • Reactor Charging: Charge a clean, dry glass-lined reactor with 2-MeTHF (10 L) and 2-Chloro-3-pyridinesulfonyl chloride (1.0 kg).

  • Cooling: Cool the mixture to 0–5 °C under a continuous nitrogen sweep.

  • Addition: Prepare a solution of piperidine and

    
     in 2-MeTHF (2 L). Add this solution dropwise to the reactor over 2 hours. Causality: Maintaining the internal temperature strictly below 10 °C prevents the hydrolytic degradation of the highly electrophilic sulfonyl chloride[2].
    
  • Reaction: Allow the reaction mixture to warm naturally to 20–25 °C and stir for 4 hours.

  • Self-Validation (IPC): Sample the reactor. Confirm >99% conversion via HPLC (disappearance of starting material).

  • Workup: Quench the reaction with 1M aqueous HCl (5 L) to neutralize and partition excess amines into the aqueous phase. Separate the phases. Wash the organic layer with a 10% NaCl aqueous solution (5 L).

  • Isolation: Concentrate the organic layer under reduced pressure to approximately 3 L. Induce crystallization by adding

    
    -heptane (5 L) as an anti-solvent. Filter the resulting white solid and dry under vacuum at 40 °C.
    
Step 2: Synthesis of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Objective: Regioselective


 methoxylation at the highly activated C2 position.

Reagents:

  • 2-Chloro-3-(piperidin-1-ylsulfonyl)pyridine (Intermediate, 1.00 equiv, 1.0 kg)

  • Sodium methoxide (

    
    , 25 wt% in MeOH, 2.50 equiv, 2.07 kg)
    
  • Methanol (MeOH, 8 L)

Procedure:

  • Reactor Charging: Charge the reactor with the intermediate from Step 1 (1.0 kg) and Methanol (8 L).

  • Base Addition: Add the 25 wt%

    
     solution dropwise at 20–25 °C.
    
  • Heating: Heat the reaction mixture to reflux (65 °C) and maintain for 6 hours. Causality: The C2 position is highly activated by both the adjacent ring nitrogen and the C3-sulfonyl group, facilitating smooth substitution without the need for transition-metal catalysis[4].

  • Self-Validation (IPC): Sample the reactor. Confirm residual intermediate is <1.0% via HPLC.

  • Workup & Isolation: Cool the reactor to 20 °C. Slowly add purified water (15 L) over 2 hours. Causality: Adding water directly to the methanolic reaction mixture forces the hydrophobic product to precipitate, acting as a highly scalable anti-solvent crystallization step that avoids costly and scale-limiting solvent extractions.

  • Aging: Cool the resulting slurry to 0–5 °C and age for 2 hours to maximize yield.

  • Filtration: Filter the white crystalline solid, wash with a cold water/MeOH mixture (80:20 v/v, 2 L), and dry under vacuum at 50 °C to a constant weight.

Process Analytical Technology (PAT) & Quality Control

To ensure batch-to-batch reproducibility, the following quantitative parameters and control limits must be strictly adhered to during the manufacturing campaign.

Process StepCritical Process Parameter (CPP)In-Process Control (IPC)Expected YieldTarget Purity (HPLC)
Step 1: Sulfonylation Addition Temp: 0–5 °CStir Time: 4 hrsUnreacted SM < 1.0% (HPLC)88–92%> 98.5% (a/a)
Step 2: SNAr Reflux Temp: 65 °CNaOMe Stoichiometry: 2.5 eqUnreacted Int. < 1.0% (HPLC)85–90%> 99.5% (a/a)

References

  • Nucleophilic substitution is easy with pyridines Source: Almerja URL:[Link]

  • 2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 Source: PubChem URL:[Link]

Sources

Troubleshooting & Optimization

Removal of residual piperidine from 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine samples

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Residual Piperidine from Reaction Mixtures Ticket ID: PUR-003-PIP Status: Open Guide

Introduction: The Chemistry of the Challenge

Welcome to the technical support center. You are likely here because your NMR spectrum shows persistent multiplets at 1.5–1.7 ppm and 2.7–2.9 ppm , indicating residual piperidine in your 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine sample.

The Core Issue: Piperidine is a strong base (pKa ~11.[1]2) and a secondary amine.[2][3][4] While it is volatile (bp 106°C), it frequently "sticks" to reaction products due to hydrogen bonding or salt formation.

The Solution Logic: Your target molecule, 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine , possesses unique electronic properties that facilitate separation:

  • The Sulfonamide Nitrogen: The piperidine moiety within your product is part of a sulfonamide. It is non-basic because its lone pair is delocalized into the sulfonyl group.

  • The Pyridine Nitrogen: The 2-methoxy group and the 3-sulfonyl group are electron-withdrawing, significantly lowering the basicity of the pyridine ring (pKa < 3.0) compared to unsubstituted pyridine (pKa ~5.2).

Module 1: Liquid-Liquid Extraction (LLE) Optimization

Recommended for bulk purification (>100 mg scale).

User Question:

"I washed my reaction mixture with water and brine, but the piperidine is still there. Why?"

Technical Diagnosis:

Piperidine is an organic base.[3][5][6][7] In neutral water (pH 7), a significant portion remains unprotonated and partitions into the organic layer (DCM or EtOAc). To force it into the aqueous layer, you must fully protonate it to form the water-soluble piperidinium salt.

Protocol: The "pH Window" Wash

Step 1: Dissolution Dissolve your crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether if possible, as piperidine salts can sometimes solubilize in wet ether.

Step 2: The Acidic Wash (Critical Step) Wash the organic phase with 0.5 M Citric Acid or 1 M HCl .

  • Target pH: The aqueous phase should be pH 3–4.

  • Mechanism: At pH 4, Piperidine (pKa 11.2) is 99.9999% protonated (

    
    ) and stays in the water. Your product (pKa < 3) remains >90% unprotonated and stays in the organic layer.
    

Step 3: The Brine Wash Wash with saturated brine to remove entrained water.

Step 4: Drying Dry over anhydrous


 and concentrate.
Troubleshooting Table: LLE Issues
SymptomProbable CauseCorrective Action
Low Yield pH was too low (< 1.0).The pyridine ring protonated and extracted into water. Back-extract the aqueous acidic layer with DCM.
Emulsion Piperidine salts acting as surfactants.Add a small amount of Methanol (MeOH) to the biphasic mixture or filter through Celite.
Impurity Persists pH was too high (> 6.0).Re-wash with stronger buffer (e.g., 1M HCl instead of 5% Citric Acid).

Module 2: Solid-Supported Scavenging

Recommended for high-throughput (HTE) or small scale (<100 mg).

User Question:

"I cannot do an aqueous workup because my compound is water-sensitive or the scale is too small. How do I remove the amine?"

Technical Diagnosis:

You need a "chemoselective sponge." Solid-supported scavengers can covalently bind or ionically trap the piperidine, allowing you to remove it by simple filtration.

Protocol: Resin Scavenging

Option A: Ionic Scavenging (Strong Cation Exchange)

  • Reagent: Amberlyst® 15 or Dowex® 50W (Sulfonic acid resins).

  • Mechanism: The sulfonic acid protonates the piperidine, trapping it as a salt on the bead.

  • Procedure: Add 3-5 equivalents (relative to excess piperidine) of resin to your organic solution. Shake for 1 hour. Filter.

Option B: Covalent Scavenging (Electrophilic Resins)

  • Reagent: Polymer-supported Isocyanate (PS-NCO).

  • Mechanism: The isocyanate reacts with the secondary amine (piperidine) to form an insoluble urea.

  • Procedure: Add 2-4 equivalents of PS-NCO. Shake at room temperature for 2-4 hours. Filter.

  • Advantage: This is irreversible and often cleaner than ionic exchange.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying your specific sulfonyl-pyridine derivative.

PurificationWorkflow Start Crude Reaction Mixture (Product + Residual Piperidine) ScaleCheck Check Scale Start->ScaleCheck LLE_Path Bulk Scale (>100mg) Liquid-Liquid Extraction ScaleCheck->LLE_Path Large Scale Scavenge_Path Small Scale (<100mg) Solid Phase Scavenging ScaleCheck->Scavenge_Path Small Scale/HTE AcidWash Wash with 0.5M Citric Acid (Target pH 3-4) LLE_Path->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Piperidinium Salt) PhaseSep->AqLayer Contains Impurity OrgLayer Organic Layer (Target Sulfonyl Pyridine) PhaseSep->OrgLayer Contains Product ResinChoice Add PS-Isocyanate or Amberlyst 15 Resin Scavenge_Path->ResinChoice Filter Filter Resin ResinChoice->Filter Filtrate Filtrate (Pure Product) Filter->Filtrate

Caption: Decision tree for piperidine removal based on reaction scale and throughput requirements.

Module 4: Azeotropic Removal & Chromatography

Recommended when extraction fails or for final polishing.

User Question:

"I've done the wash, but I still see trace piperidine. Can I just rotovap it off?"

Technical Diagnosis:

Piperidine (bp 106°C) is not volatile enough to be easily removed by standard rotary evaporation, especially if it has formed a "sticky" oil with your product.

Protocol: Co-Evaporation

Piperidine forms azeotropes with water and some organic solvents.

  • Add Toluene or Heptane to your concentrated residue.

  • Evaporate to dryness.

  • Repeat 2-3 times. The hydrophobic solvent helps break the hydrogen-bonding network and carries the amine into the vapor phase.

Protocol: Chromatographic Tailing

If you must purify by column chromatography (silica gel):

  • Issue: Piperidine tails severely on silica due to interaction with acidic silanols.

  • Fix: Pre-wash your silica column with 1% Triethylamine (Et3N) in your eluent, or add 1% NH4OH to your DCM/MeOH mobile phase. This blocks the silanol sites, allowing the piperidine (and your product) to elute as sharper bands.

Module 5: Analytical Verification

How do you know it's truly gone?

MethodMarker to WatchSuccess Criteria
1H NMR (CDCl3) Multiplet at ~1.5-1.6 ppm (CH2) and ~2.7-2.9 ppm (NCH2).Absence of these peaks. Note: Product sulfonamide piperidine peaks will be shifted (usually ~3.0-3.2 ppm for NCH2).
LC-MS M+H peak for Piperidine (MW 85.15).Absence of m/z 86 peak.
GC-FID Early eluting peak (bp 106°C).Absence of peak.

Expert Tip: In NMR, if you are unsure if a peak is residual piperidine or part of your molecule, add a drop of D2O and shake the NMR tube. Free amines (NH) will exchange and disappear/shift, whereas the sulfonamide piperidine (no NH) and alkyl protons will remain unchanged. Note: Piperidine is a secondary amine, so the NH is exchangeable, but the CH2 signals are not. However, protonation shifts in D2O/AcOD can help distinguish species.

References

  • Evans, D. A. (n.d.). pKa Table. Harvard University. Retrieved from [Link] (Standard reference for pKa values of Pyridine vs. Piperidine).

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

  • Biotage. (2024). Strategies for Work-up and Sample Preparation: Scavenging. Retrieved from [Link] (General reference for PS-Isocyanate and MP-TsOH usage).

  • PubChem. (2024).[8] Piperidine (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Degradation Profiling of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the structural elucidation and degradation profiling of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine . It is designed for analytical chemists and pharmaceutical scientists requiring high-level troubleshooting and methodological rigor.

Role: Senior Application Scientist System: LC-MS/MS (Q-TOF or Orbitrap recommended for ID; Triple Quad for quantitation) Subject: Troubleshooting Degradation Pathways & Method Optimization

Quick Navigation
Core Degradation Pathways (Visualized)

Understanding the chemical vulnerabilities of the molecule is the first step in troubleshooting. The 2-methoxypyridine moiety and the sulfonamide linkage are the primary sites of reactivity.

Key Mechanisms:

  • Hydrolysis (Acid/Base): The 2-methoxy group acts as a vinylogous ester. Under acidic conditions, it readily hydrolyzes to form the 2-pyridone tautomer (Des-methyl degradant).

  • Cleavage: Harsh conditions may cleave the sulfonamide bond (

    
    ), releasing piperidine and the corresponding sulfonic acid.
    
  • Oxidation: The piperidine ring is susceptible to hydroxylation, while the pyridine nitrogen can form an N-oxide.

DegradationPathways cluster_legend Legend Parent Parent Molecule 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine [M+H]+ Deg1 Degradant A (Major) 2-Pyridone Derivative (Demethylation) [M-14]+ Parent->Deg1 Acid/Base Hydrolysis (-CH2 / -14 Da) Deg2 Degradant B Pyridine-3-sulfonic acid (Sulfonamide Hydrolysis) [Polar/Acidic] Parent->Deg2 Harsh Hydrolysis (S-N Cleavage) Deg3 Degradant C Piperidine Ring Oxidation (Hydroxylation) [M+16]+ Parent->Deg3 Oxidative Stress (H2O2) (+O / +16 Da) Deg4 Degradant D Pyridine N-Oxide [M+16]+ Parent->Deg4 Oxidative Stress (+O / +16 Da) key Blue: Parent | Red: Primary Degradant | Yellow: Secondary | Green: Oxidative

Figure 1: Predicted degradation map for 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine showing mass shifts.

Experimental Protocols: Forced Degradation

To generate these degradants for method validation, do not rely on generic "cookbooks." Use these optimized stress conditions tailored for sulfonamide-pyridine systems.

Table 1: Stress Testing Protocols

Stress TypeReagent/ConditionDuration/TempTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl60°C, 2-6 hrs10-20%Primary route for Degradant A (Demethylation). Monitor for precipitation.
Base Hydrolysis 0.1 N NaOHRT to 40°C, 2 hrs10-20%Sulfonamides are generally stable in base, but the methoxy group may still hydrolyze.
Oxidation 3%

RT, 1-4 hrs5-15%Generates N-oxides and hydroxylated piperidines. Quench with Sodium Metabisulfite before LC injection.
Photolysis UV (ICH Q1B)1.2M lux hoursVariesPyridines are photosensitive. Watch for radical ring opening.
Thermal Solid State / Solution60-80°C24-48 hrsTests inherent stability.

Critical Protocol Note: Always perform a "Zero-Time" injection (stressor added and immediately quenched) to distinguish between degradation and artifact formation during sample preparation.

LC-MS Method Optimization

The polarity range of the degradants (from the non-polar parent to the highly polar sulfonic acid) requires a robust gradient.

Recommended Column:

  • Primary: C18 (e.g., Waters HSS T3 or Agilent Zorbax SB-C18). The HSS T3 is superior for retaining the polar "Degradant A" (pyridone) and "Degradant B" (sulfonic acid).

  • Dimensions: 2.1 x 100 mm, 1.8 µm (UHPLC) or 3.5 µm (HPLC).

Mobile Phase Strategy:

  • Phase A: 0.1% Formic Acid in Water (pH ~2.7). Crucial for protonating the pyridine ring.

  • Phase B: Acetonitrile (preferred over Methanol for sharper sulfonamide peaks).

Gradient Table (Generic Start):

Time (min)%BCurveAction
0.05InitialHold for polar degradants
1.056Elute sulfonic acid/piperidine
10.0956Elute Parent & Non-polars
12.0956Wash
12.151Re-equilibrate
Troubleshooting & FAQs
Q1: I see a degradant with a mass shift of -14 Da. Is this a loss of CH2?

Answer: While mathematically -14 Da corresponds to a


 loss, chemically, this is almost certainly the demethylation  of the 2-methoxy group to form a hydroxyl group (

).
  • Mechanism: Acid-catalyzed hydrolysis of the vinylogous ester.

  • Confirmation: The product is 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one. This molecule will likely elute earlier (more polar) than the parent. In MS/MS, you will lose the characteristic loss of methyl radical or formaldehyde if it was present.

Q2: I cannot detect the sulfonic acid degradant (Degradant B) even after harsh hydrolysis.

Answer: This is a common issue due to two factors:

  • Retention: Pyridine-3-sulfonic acid is extremely polar and often elutes in the void volume (dead time) on standard C18 columns.

    • Fix: Use an HSS T3 column with 100% aqueous start or an HILIC column.

  • Ionization: Sulfonic acids are strong acids. In positive mode ESI (

    
    ), they ionize poorly unless the pyridine ring is protonated. In negative mode (
    
    
    
    ), they fly very well (
    
    
    ).
    • Fix: Switch to Negative Mode or Polarity Switching to detect the sulfonic acid fragment.

Q3: How do I distinguish between Pyridine N-oxide and Piperidine Hydroxylation (both +16 Da)?

Answer: You must use MS/MS fragmentation.

  • Pyridine N-oxide: Fragmentation often yields a characteristic "loss of oxygen" (

    
    ) or loss of 
    
    
    
    . The core pyridine fragments will shift by +16 compared to the parent.
  • Piperidine Hydroxylation: The fragmentation will show the pyridine ring is intact (unmodified fragments). The mass shift will be located on the piperidine fragments (e.g., the

    
     84 fragment for piperidine will shift to 
    
    
    
    100).
Q4: The piperidine ring is not showing up in my chromatogram after hydrolysis.

Answer: Piperidine is a small, volatile amine (


) with no chromophore (UV invisible).
  • Detection: It requires MS detection (

    
     86).
    
  • Volatility: If you dry down your samples (e.g., SpeedVac or Nitrogen blow-down) after hydrolysis, you will likely evaporate the piperidine.

    • Fix: Inject the hydrolysis solution directly after neutralization without a drying step.

Q5: Why is my parent peak tailing significantly?

Answer: The pyridine nitrogen is basic (


). If your mobile phase pH is near the pKa, you get mixed protonation states.
  • Fix: Ensure your mobile phase is sufficiently acidic (pH < 3.0) using 0.1% Formic Acid or TFA (if MS sensitivity allows) to keep the pyridine fully protonated.

References
  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (2003). Defines the regulatory requirements for forced degradation (stress testing).

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews 59.1 (2007): 59-96. Provides the foundational strategy for degradation chemistry.

  • Bannwarth, W., et al. "2-Methoxypyridines as Intermediates." Helvetica Chimica Acta. Discusses the hydrolysis susceptibility of the 2-methoxy pyridine motif.

  • Ma, M., et al. "Characterization of degradation products of sulfonamides by LC-MS/MS." Journal of Chromatography B. (2005). Details the fragmentation pathways of the sulfonamide linkage. [2]

Sources

Optimization of reaction temperature for 2-methoxy-3-sulfonyl pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Pyridine Functionalization.

The 2-methoxy-3-sulfonyl pyridine motif is a privileged and highly sought-after scaffold in drug discovery. It is featured prominently in PI4KIIIα inhibitors (such as the radioprotective agents A1 and G1)[1], Beta Amyloid Cleaving Enzyme-1 (BACE1) inhibitors, and broad-spectrum erythromycin macrolide antibiotics[2].

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of these derivatives. The primary bottleneck is the thermal lability of the reactive intermediates and the susceptibility of the 2-methoxy group to acidic cleavage. This guide provides field-proven, self-validating protocols and troubleshooting FAQs to help you master temperature optimization across this synthetic workflow.

Mechanistic Workflow & Failure Modes

To understand why strict thermal parameters are required, we must visualize the reaction pathways and their temperature-dependent failure modes.

G A 3-Amino-2-methoxypyridine B Diazonium Fluoroborate (Optimal: 0-5 °C) A->B NaNO2, HBF4 B_fail Diazonium Decomposition (T > 5 °C) A->B_fail Thermal Runaway C 2-Methoxy-3-pyridinesulfonyl Chloride (Optimal: 0-5 °C) B->C SOCl2, CuCl C_fail Hydrolysis to Sulfonic Acid (T > 10 °C) B->C_fail Poor Temp Control D Sulfonamide Derivatives (Optimal: 25-90 °C) C->D R-NH2, Base D_fail Ether Cleavage / Demethylation (T > 150 °C / Strong Acid) C->D_fail Harsh Conditions

Temperature-dependent mechanistic pathways and failure modes in sulfonyl pyridine synthesis.

Troubleshooting Guide & FAQs

Q1: Why is strict temperature control (0–5 °C) mandatory during the conversion of 3-amino-2-methoxypyridine to 2-methoxy-3-pyridinesulfonyl chloride? Causality & Mechanism: The synthesis proceeds via a Sandmeyer-type reaction. The intermediate diazonium fluoroborate salt is highly unstable. If the temperature exceeds 5 °C, the diazonium species rapidly decomposes via nitrogen extrusion, leading to the formation of phenolic byproducts rather than undergoing the desired chlorosulfonylation[3]. Furthermore, the 2-methoxy ether linkage is susceptible to acid-catalyzed hydrolysis (demethylation) to form a 2-pyridone derivative if exposed to elevated temperatures in the strongly acidic diazotization medium. Self-Validating Check: Monitor the evolution of nitrogen gas in the reactor. A sudden, uncontrollable surge in bubbling indicates thermal runaway and diazonium decomposition. Maintain the internal temperature strictly between 0 °C and 5 °C using a calibrated cryogenic probe[3].

Q2: How do I optimize the temperature for the sulfonamide coupling step to maximize yield? Causality & Mechanism: The reaction of 2-methoxy-3-pyridinesulfonyl chloride with amines to form sulfonamides is exothermic. Standard couplings in dichloromethane (DCM) proceed smoothly at room temperature (approx. 27 °C) over 2–6 hours[4]. However, sterically hindered amines require optimization. Recent advancements demonstrate that solvent-free conditions at elevated temperatures (up to 90 °C) can drive the reaction to completion in minutes, provided a suitable basic catalyst or ionic liquid (such as TQoxyTtriFA) is used to stabilize the transition state[5]. Exceeding 90 °C, however, risks thermal degradation of the sulfonyl chloride. Self-Validating Check: Perform TLC (Hexane:EtOAc) every 30 minutes. If the sulfonyl chloride spot persists at 27 °C after 4 hours, gradually increase the temperature to 40 °C (refluxing DCM) rather than jumping to solvent-free high-temperature conditions immediately[4].

Q3: Can I synthesize the sulfonyl chloride via direct electrophilic sulfonation of 2-methoxypyridine? Causality & Mechanism: Direct C-H functionalization of the pyridine ring is notoriously difficult due to the electron-deficient nature of the heterocycle, which deactivates the ring toward electrophilic attack[6]. Forcing the reaction with fuming sulfuric acid requires extreme temperatures (>150 °C). Under these harsh conditions, the 2-methoxy group will undergo complete cleavage, yielding 2-pyridone-3-sulfonic acid. Therefore, the indirect multi-step strategy via the diazonium intermediate is mandatory[6].

Step-by-Step Methodology: Optimized Synthesis of 2-Methoxy-3-pyridinesulfonyl Chloride

This protocol is adapted from validated industrial scale-up methods for pyridine-3-sulfonyl chlorides to ensure reproducibility and high yield[3].

Step 1: Diazotization

  • Dissolve 1.0 equivalent of 3-amino-2-methoxypyridine in a 40% aqueous solution of fluoroboric acid (

    
    ) (3.0–4.0 eq)[3].
    
  • Cool the reaction vessel to 0 °C using an ice/brine bath. Ensure continuous, vigorous mechanical stirring.

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise. Critical: The addition rate must be controlled so the internal temperature never exceeds 5 °C[3].

  • Stir for 30 minutes at 0–5 °C to yield the diazonium fluoroborate suspension.

Step 2: Chlorosulfonylation

  • In a separate reactor, prepare a mixture of thionyl chloride (

    
    , 2.0 eq) in water and cool to 0 °C. Add a catalytic amount of cuprous chloride (CuCl, 0.01 eq)[3].
    
  • Transfer the diazonium fluoroborate suspension into the

    
    /CuCl mixture in small batches.
    
  • Temperature Control: Maintain the internal temperature strictly at 0–5 °C during the addition and for an additional 12 hours (overnight) of stirring[3].

Step 3: Workup & Isolation

  • Extract the aqueous mixture with dichloromethane (DCM)[3].

  • Wash the organic layer with saturated aqueous sodium bicarbonate (maintaining cold conditions to prevent hydrolysis), followed by brine[3].

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (bath temperature < 30 °C) to afford the target 2-methoxy-3-pyridinesulfonyl chloride[3].

Quantitative Data: Temperature Optimization Matrix

Reaction StepCatalyst / ReagentOptimal Temp (°C)Expected Yield (%)Primary Failure Mode at Sub-Optimal Temp
Diazotization

,

0 – 5>95>5 °C: Diazonium decomposition,

evolution
Chlorosulfonylation

, CuCl
0 – 590 – 95>10 °C: Hydrolysis to sulfonic acid
Sulfonamide Coupling (Standard)Pyridine or

(in DCM)
25 – 2780 – 85<20 °C: Incomplete conversion (steric hindrance)
Sulfonamide Coupling (Solvent-Free)Ionic Liquid (e.g., TQoxyTtriFA)9082 – 90>100 °C: Sulfonyl chloride thermal degradation
Direct Sulfonation Fuming

N/A0 (Target)>150 °C: Complete demethylation to 2-pyridone

References

  • 2-Methoxypyridine Chemical Properties, Uses, Production. ChemicalBook. 2

  • HALOGENATED PHENYLARSINE OXIDE COMPOUND AND APPLICATION THEREOF (EP 4410801 A1). European Patent Office. 1

  • Synthesis method of pyridine-3-sulfonyl chloride (CN112830892A). Google Patents. 3

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. 4

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. RSC Advances. 5

  • Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. BenchChem. 6

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Quantification of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine. We will move beyond a simple recitation of protocols to explore the scientific rationale behind our choices, establish a self-validating analytical system, and compare our primary method with viable alternatives, supported by experimental data.

Introduction: The Analytical Imperative

2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is a compound featuring a polar pyridine core, a sulfonamide linker, and a piperidine moiety. The accurate quantification of such active pharmaceutical ingredients (APIs) is the cornerstone of drug development, ensuring safety, efficacy, and quality.[1] A validated analytical method provides documented evidence that the procedure is fit for its intended purpose. This guide is built upon the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a framework for validating analytical procedures.[2][3][4]

The Primary Analytical Approach: A Stability-Indicating RP-HPLC Method

Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry due to its versatility and applicability to a wide range of compounds, from non-polar to moderately polar.[5] Given the structure of our analyte, an RP-HPLC method is the logical starting point.

Rationale for Chromatographic Conditions

The primary challenge in analyzing molecules like 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is achieving adequate retention and symmetrical peak shape on a non-polar stationary phase.[6][7] The presence of basic nitrogen atoms in the pyridine and piperidine rings necessitates careful control of the mobile phase pH to ensure a consistent ionization state and prevent peak tailing.

Our Proposed Method:

ParameterRecommended ConditionRationale
HPLC System Standard HPLC with UV or PDA DetectorProvides the necessary platform for routine analysis. A Photodiode Array (PDA) detector is advantageous for checking peak purity.[8]
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)The industry standard for RP-HPLC, offering robust hydrophobic retention.[9][10]
Mobile Phase Solvent A: 0.1% Formic Acid in Water (pH ~2.8) Solvent B: AcetonitrileThe acidic pH ensures that the basic nitrogens are protonated, promoting better solubility in the aqueous mobile phase and minimizing silanol interactions that cause peak tailing. Acetonitrile is chosen for its low UV cutoff and efficient elution strength.
Elution Mode Isocratic (e.g., 60% A, 40% B)For a single analyte quantification, an isocratic method is simpler, more robust, and offers better reproducibility than a gradient method. This will be optimized based on initial retention time studies.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and can improve peak shape.
Detection UV at 254 nmThe pyridine ring is expected to have strong UV absorbance. 254 nm is a common wavelength for aromatic systems and provides good sensitivity.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.

The Core of Confidence: A Step-by-Step Method Validation Protocol

Method validation is a systematic process that confirms the analytical procedure is accurate, precise, and reliable for its intended application.[11][12] The workflow below illustrates the logical progression of validation activities as mandated by ICH guidelines.[13]

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Dev Method Development Opt Method Optimization Dev->Opt Initial Testing Spec Specificity (Forced Degradation) Opt->Spec Finalized Method Lin Linearity & Range Acc Accuracy (Recovery) Prec Precision (Repeatability & Intermediate) LOD LOD & LOQ Rob Robustness Report Validation Report & Method Implementation Rob->Report Forced_Degradation cluster_stress Stress Conditions Acid Acid Degradants Degradation Products Acid->Degradants Base Base Base->Degradants Oxidation Oxidation Oxidation->Degradants Thermal Thermal Thermal->Degradants Photo Photolytic Photo->Degradants API Parent API API->Acid API->Base API->Oxidation API->Thermal API->Photo Separation HPLC Separation API->Separation Degradants->Separation

Caption: Logical flow of a forced degradation study.

Linearity and Range

This parameter establishes the relationship between analyte concentration and the detector's response.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a minimum of five concentration levels by serial dilution, typically ranging from 80% to 120% of the target assay concentration. [2]3. Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (r²) is ≥ 0.999.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area
80798500
90899100
1001001500
1101102300
1201201800
Correlation Coefficient (r²) 0.9999
Accuracy (Recovery)

Accuracy demonstrates the closeness of the test results to the true value. It is assessed using recovery studies on a spiked matrix.

Experimental Protocol:

  • Prepare samples (placebo or blank matrix) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Hypothetical Accuracy Data:

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.499.5%
Mean Recovery 99.8%
Precision

Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Analysis of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): The same process as repeatability, but performed on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Hypothetical Precision Data:

ParameterReplicate 1-6 Peak AreasMean Area%RSD
Repeatability 1001k, 1005k, 998k, 1009k, 1002k, 995k10016670.5%
Intermediate Precision 1010k, 1015k, 1008k, 1019k, 1012k, 1005k10115000.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Calculation (based on the standard deviation of the response and the slope):

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Vary parameters one at a time, such as:

    • Flow Rate (± 0.2 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

  • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates, retention time) should remain within predefined limits, demonstrating the method's reliability during routine use.

Comparison of Analytical Approaches

While the primary RP-HPLC method is robust and suitable for routine QC, alternative approaches may offer advantages in specific scenarios.

MethodPrincipleAdvantagesDisadvantagesBest For
Primary: RP-HPLC (C18) Hydrophobic interaction chromatography. Robust, reproducible, widely available, cost-effective.May show poor retention for very polar compounds or early-eluting impurities. [6]Routine quality control, assay, and purity testing of the API.
Alternative 1: HILIC Hydrophilic Interaction Liquid Chromatography partitions the analyte between a polar stationary phase and a mobile phase with a high organic content.Excellent retention for very polar compounds that are unretained on C18 columns. Can have longer equilibration times; mobile phase preparation can be more complex.Quantifying highly polar degradation products or metabolites that elute in the void volume on a C18 column.
Alternative 2: LC-MS/MS Couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. [14]Extremely high sensitivity (trace level analysis) and selectivity; provides structural information for impurity identification.Higher equipment cost and complexity; susceptible to matrix effects.Impurity profiling, genotoxic impurity analysis, bioanalysis of metabolites in complex matrices. [14]

Conclusion

The development and validation of a quantitative HPLC method for 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is a multi-faceted process grounded in scientific rationale and regulatory compliance. The proposed stability-indicating RP-HPLC method provides a reliable and robust foundation for routine quality control. The validation data, established through rigorous testing of specificity, linearity, accuracy, precision, and robustness, confirms its fitness for purpose.

For specialized applications, such as the analysis of highly polar metabolites or trace-level impurities, alternative techniques like HILIC or LC-MS/MS should be considered. The choice of the analytical method must always be tailored to the specific requirements of the analysis, balancing performance with practicality. This guide provides the framework for making those informed decisions, ensuring data integrity from development through to manufacturing.

References

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Application Notes and Protocols for the Quantification of Sulfonamides in Environmental Samples. Benchchem.
  • Determination and Confirmation of Sulfonamides Revision: 05. FSIS.USDA.gov.
  • CLG-SUL4.01 Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. FSIS.USDA.gov.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. pharmaceuticalonline.com.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. omicsonline.org.
  • Polar Compounds. SIELC Technologies.
  • A practical guide to forced degradation and stability studies for drug substances. onyxscientific.com.
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. resolvemass.com.
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. MDPI.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation.
  • ICH Q2(R1) Analytical Method Validation. Scribd.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. LabManager.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. Benchchem.
  • Quality Guidelines. ICH.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA.

Sources

Structural confirmation of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive structural confirmation of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine , a critical pharmacophore in medicinal chemistry (often associated with PI3K/mTOR inhibitors and sulfonamide-based drug candidates).

While NMR and Mass Spectrometry provide connectivity and composition data, Single-Crystal X-ray Diffraction (SC-XRD) remains the gold standard for unambiguous 3D structural elucidation, particularly for confirming the regiochemistry of substituents on the pyridine ring and the conformational preference of the sulfonyl-piperidine moiety.

Part 1: Comparative Analysis of Structural Confirmation Methods

For a molecule like 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine, distinguishing between regioisomers (e.g., 2-methoxy-3-sulfonyl vs. 2-methoxy-5-sulfonyl) can be challenging using 1D NMR alone due to similar coupling constants. X-ray crystallography resolves this immediately.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (1H, 13C, 2D) Mass Spectrometry (HRMS)
Primary Output Absolute 3D Structure (Bond lengths, angles, packing)Connectivity & Electronic EnvironmentMolecular Formula & Fragmentation
Stereochemistry Definitive (Absolute Configuration)Relative (requires NOESY/ROESY interpretation)None
Regio-isomerism Unambiguous (Direct visualization)Inferential (requires HMBC/COSY)Ambiguous (isomers often have identical mass)
Sample State Solid (Single Crystal required)SolutionSolution/Gas Phase
Conformation Static (Solid-state packing)Dynamic (Time-averaged)N/A
Limit of Detection Crystal Size > 50 µmmM concentrationspM-nM concentrations

Part 2: Experimental Protocol for Structural Confirmation

Synthesis & Purification
  • Reaction: Sulfonylation of 2-methoxy-3-pyridinesulfonyl chloride with piperidine in the presence of a base (Et3N or Pyridine) in DCM at 0°C to RT.

  • Purification: The crude product is purified via silica gel column chromatography (Hexane/EtOAc gradient) to yield a white/off-white solid.

Crystallization Strategy (Critical Step)

High-quality single crystals are required for SC-XRD.

  • Method A (Slow Evaporation): Dissolve 20 mg of the compound in Ethanol (2 mL) or Acetone (2 mL) . Allow to evaporate slowly at room temperature in a semi-sealed vial.

  • Method B (Vapor Diffusion): Dissolve in a minimal amount of THF (inner vial) and place in a larger jar containing Hexane (antisolvent). Seal the outer jar.

  • Target: Colorless blocks or prisms, dimensions ~0.2 x 0.2 x 0.1 mm.

Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or similar diffractometer with Mo-Kα (λ=0.71073 Å) or Cu-Kα radiation.

  • Temperature: Maintain sample at 100 K (using N2 stream) to minimize thermal vibration and improve resolution.

  • Software:

    • Integration: SAINT / APEX3.

    • Structure Solution: SHELXT (Intrinsic Phasing).

    • Refinement: SHELXL (Least Squares).

Structural Validation Criteria

A successful solve must meet these metrics:

  • R-factor (R1): < 5.0% (indicates excellent agreement between model and data).

  • Goodness of Fit (GooF): Close to 1.0.

  • Displacement Ellipsoids: 50% probability levels (should be spherical/ellipsoidal, not "pancaked").

Part 3: Structural Insights & Expected Geometry

Based on crystallographic data of analogous sulfonyl-pyridines, the confirmed structure of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine exhibits specific geometric traits that validate the synthesis.

A. Molecular Geometry
  • Piperidine Ring: Adopts a classic chair conformation to minimize steric strain. The nitrogen atom is slightly pyramidalized or planar depending on the sulfonyl conjugation.

  • Sulfonyl Group (-SO2-):

    • Geometry: Distorted tetrahedral.

    • S-N Bond Length: Typically 1.60 – 1.64 Å (indicating partial double bond character).

    • S-C Bond Length: Typically 1.76 – 1.80 Å (linking to the Pyridine C3).

  • Pyridine Ring: Strictly planar. The 2-Methoxy group usually lies coplanar to the pyridine ring (torsion angle ~0° or 180°) to maximize p-orbital overlap with the aromatic system.

B. Intermolecular Interactions (Packing)
  • Hydrogen Bonding: Since there are no classic H-bond donors (N-H, O-H), the lattice is stabilized by weak C-H···O=S and C-H···N interactions.

  • Pi-Stacking: Expect offset face-to-face

    
    -
    
    
    
    stacking between pyridine rings of adjacent molecules (centroid-centroid distance ~3.6 – 3.8 Å).

Part 4: Workflow Visualization

The following diagram illustrates the logical flow from synthesis to definitive structural confirmation.

G Synthesis Synthesis (Sulfonyl Chloride + Piperidine) Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Crystallization Screening (Slow Evap / Vapor Diffusion) Purification->Crystallization CrystalSelect Single Crystal Selection (Microscope Inspection) Crystallization->CrystalSelect Yields Crystals XRD X-Ray Diffraction (Mo-Kα, 100 K) CrystalSelect->XRD Mount on Goniometer Solution Structure Solution (SHELXT / Intrinsic Phasing) XRD->Solution Diffraction Pattern Refinement Refinement & Validation (SHELXL, R1 < 5%) Solution->Refinement Electron Density Map Refinement->Crystallization If R1 > 10% (Re-crystallize) Output Confirmed 3D Structure (CIF Data) Refinement->Output Final Model

Caption: Workflow for the definitive structural confirmation of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine via SC-XRD.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Link

  • Gao, H., et al. (2023). "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Molecules, 28(6), 2758. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualization." Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. Link

A Comparative Guide to the Infrared Spectroscopy of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis and comparison of the characteristic infrared (IR) spectroscopy peaks for 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine. Designed for researchers and drug development professionals, this document synthesizes experimental data from comparable molecules to predict and interpret the vibrational spectrum of the title compound, offering a robust framework for its structural characterization.

Molecular Structure and Key Vibrational Moieties

Infrared spectroscopy is a powerful, non-destructive technique that provides a unique molecular "fingerprint" by probing the vibrational modes of functional groups. The structure of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is a composite of several key moieties, each with distinct and identifiable IR absorption bands. A thorough analysis requires dissecting the molecule into its constituent parts:

  • Aryl Alkyl Ether (2-Methoxypyridine): This group consists of a C-O-C linkage where one carbon is part of the aromatic pyridine ring and the other is a methyl group. This configuration gives rise to characteristic asymmetric and symmetric C-O stretching vibrations.

  • Substituted Pyridine Ring: The aromatic pyridine core features C=C and C=N double bonds, as well as aromatic C-H bonds. The substitution pattern (at positions 2 and 3) influences the electronic distribution and, consequently, the vibrational frequencies of the ring.

  • N,N-Disubstituted Sulfonamide (SO₂-N): This is a critical functional group characterized by strong absorptions from the symmetric and asymmetric stretching of the S=O double bonds. As a tertiary sulfonamide, it notably lacks an N-H bond, and the absence of an N-H stretching band is a key diagnostic feature.

  • Piperidine Ring: A saturated heterocyclic amine, the piperidine ring will primarily exhibit C-H stretching and bending vibrations from its methylene (-CH₂-) groups, along with C-N and C-C single bond stretches.

By understanding the expected spectral contributions of each component, we can build a comprehensive and predictive IR profile for the entire molecule.

Predicted IR Absorption Profile and Comparative Analysis

The following table summarizes the predicted characteristic absorption bands for 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine. This prediction is based on established group frequencies and a comparative analysis with the known spectra of its structural analogues: 2-methoxypyridine and piperidine.

Table 1: Predicted Characteristic IR Peaks for 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityComparative Notes
3100-3000C-H StretchAromatic (Pyridine)Medium-WeakTypical for sp² C-H bonds. Similar to those in 2-methoxypyridine.
2950-2840C-H StretchAliphatic (Piperidine & Methoxy)StrongStrong, sharp peaks from the numerous -CH₂- groups of piperidine and the -OCH₃ group. Piperidine itself shows strong bands in this region[1].
~1600, ~1570, ~1470, ~1430C=C and C=N StretchPyridine RingMedium-StrongThese are characteristic ring stretching vibrations. Their exact positions are sensitive to substitution. The pattern will be a unique fingerprint compared to unsubstituted pyridine[2][3].
1450-1430CH₂ ScissoringPiperidineMediumOverlaps with pyridine ring vibrations but contributes to the complexity of this region.
1355-1310 S=O Asymmetric Stretch Sulfonamide Very Strong This is one of the most prominent and diagnostic peaks for the sulfonamide group[4].
1280-1240 C-O-C Asymmetric Stretch Aryl Alkyl Ether Strong Aryl alkyl ethers typically show a strong asymmetric stretch in this region[5][6][7][8][9]. This is a key peak from the 2-methoxypyridine moiety.
1170-1140 S=O Symmetric Stretch Sulfonamide Very Strong The second highly characteristic and strong peak for the sulfonamide functional group[4].
1050-1020C-O-C Symmetric StretchAryl Alkyl EtherMedium-StrongPhenyl alkyl ethers often show a second C-O stretching band in this lower frequency range[6][7][8][9].
920-890S-N StretchSulfonamideMediumThe stretch for the sulfur-nitrogen bond is expected in this region[4].
Comparative Insights:
  • vs. 2-Methoxypyridine: The target molecule will share the aromatic C-H stretches (~3050 cm⁻¹), the pyridine ring vibrations (1600-1430 cm⁻¹), and the strong aryl ether C-O stretches (~1250 and ~1040 cm⁻¹) with 2-methoxypyridine[10][11][12]. However, the spectrum of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine will be immediately distinguishable by the addition of two very strong S=O stretching bands and the strong aliphatic C-H stretches from the piperidine ring.

  • vs. Piperidine: The strong aliphatic C-H stretching bands below 3000 cm⁻¹ are a shared feature with piperidine[1]. However, piperidine as a secondary amine exhibits a characteristic N-H stretching band (a weak-to-medium peak ~3300 cm⁻¹) and N-H bending (~1600 cm⁻¹), both of which will be absent in the target molecule. Furthermore, the target molecule's spectrum is dominated by the sulfonamide and aromatic peaks, which are absent in piperidine[13][14].

  • Unique Fingerprint: The combination of strong S=O stretches, strong aryl ether C-O stretches, and the specific pattern of pyridine ring vibrations creates a unique spectral fingerprint. The absence of any N-H or O-H absorption bands is a crucial piece of confirmatory data.

Visualizing Vibrational Assignments

The following diagram illustrates the relationship between the primary functional groups of the molecule and their characteristic regions in the infrared spectrum.

G cluster_mol 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine cluster_groups Functional Groups & IR Regions (cm⁻¹) mol Core Structure sulfonamide Sulfonamide (SO₂-N) • ν_as(S=O): 1355-1310 • ν_s(S=O): 1170-1140 • ν(S-N): 920-890 mol->sulfonamide ether Aryl Alkyl Ether (C-O-C) • ν_as(C-O): 1280-1240 • ν_s(C-O): 1050-1020 mol->ether pyridine Pyridine Ring • ν(C=C), ν(C=N): 1600-1430 • ν(C-H): 3100-3000 mol->pyridine piperidine Piperidine Ring • ν(C-H): 2950-2840 • δ(CH₂): 1450-1430 mol->piperidine

Caption: Key functional groups and their characteristic IR absorption regions.

Experimental Protocol: Solid-State IR Spectroscopy (KBr Pellet Method)

This protocol describes a self-validating method for acquiring a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid sample, such as 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine.

Causality and Trustworthiness: The KBr pellet technique is chosen for its ability to produce sharp, well-resolved spectra for solid samples, minimizing scattering effects seen with other methods. Each step is designed to eliminate common sources of error, particularly atmospheric and moisture contamination.

Methodology
  • Materials Preparation:

    • Sample: Ensure the analyte is crystalline and dry. If necessary, dry under vacuum over a desiccant. Rationale: Moisture is a significant contaminant, introducing a broad O-H absorption band around 3200-3500 cm⁻¹, which can obscure weaker signals like aromatic C-H stretches.

    • Potassium Bromide (KBr): Use spectroscopy-grade KBr. Dry it in an oven at ~110°C for at least 4 hours and store it in a desiccator. Rationale: KBr is hygroscopic; absorbed water is the most common contaminant in this method.

  • Sample Grinding:

    • Place approximately 1-2 mg of the sample and 100-200 mg of dry KBr into a clean, dry agate mortar.

    • Grind the mixture gently but thoroughly with the pestle for 2-3 minutes until it becomes a fine, homogenous powder with a consistency similar to flour. Rationale: Thorough grinding is critical to reduce particle size below the wavelength of the incident IR radiation, which minimizes light scattering (the Christiansen effect) and ensures a clear, transparent pellet.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty and closed.

    • Run a background scan. This scan measures the spectrum of the ambient atmosphere (primarily H₂O and CO₂). Rationale: This is a self-validating step. The instrument software will automatically subtract this background from the sample spectrum, ensuring that atmospheric peaks do not interfere with the analysis.

  • Pellet Pressing:

    • Transfer a portion of the KBr-sample mixture into the die of a hydraulic press.

    • Briefly apply a low vacuum to the die to remove trapped air.

    • Apply pressure (typically 7-10 tons) for 1-2 minutes.

    • Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent. Rationale: A transparent, glass-like pellet indicates successful sample preparation. An opaque or cloudy pellet suggests insufficient grinding or pressure, which will lead to a poor-quality spectrum with a sloping baseline.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Process the resulting spectrum (e.g., baseline correction if necessary) and label the significant peaks.

Conclusion

The infrared spectrum of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is rich with distinct, classifiable absorption bands. The most authoritative and unambiguous peaks for structural confirmation are the pair of very strong S=O stretches (asymmetric and symmetric) characteristic of the sulfonamide group, coupled with the strong C-O stretches from the aryl ether moiety. These features, when combined with the characteristic vibrations of the substituted pyridine core and the aliphatic C-H absorptions of the piperidine ring, provide a robust and unique spectral signature. A comparative analysis against the spectra of its simpler components confirms the identity of the molecule and highlights the absence of an N-H band as a key differentiator from related secondary amines or amides.

References

  • Chemistry Steps. (n.d.). Ether Infrared spectra. Retrieved from [Link]

  • Kumar, P., & Sharma, S. D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292.
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  • Semantic Scholar. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

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  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194.
  • Lord, R. C., & Langseth, A. (1939). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 7(7).
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  • BindingDB. (n.d.). BDBM28607 2-[(3-chlorophenyl)methoxy]-3-methyl-4-(piperidin-4-yl)pyridine::pyridylpiperidine, 13a. Retrieved from [Link]

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A Comparative Guide to the Elemental Analysis and Composition Verification of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate characterization of active pharmaceutical ingredients (APIs) is paramount. The identity, purity, and elemental composition of a compound like 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine, a molecule with potential therapeutic applications, must be unequivocally established. This guide provides an in-depth comparison of key analytical techniques for the elemental analysis and composition verification of this compound, offering insights into the causality behind experimental choices and presenting supporting data to guide researchers, scientists, and drug development professionals.

The verification of a compound's composition is a critical step in ensuring its safety and efficacy.[1] This process involves a suite of analytical methods designed to confirm the elemental makeup and structural integrity of the molecule. For 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine (Molecular Formula: C₁₂H₁₈N₂O₃S), this involves quantifying the constituent elements—Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur.

Theoretical Elemental Composition

Before delving into analytical techniques, it is essential to establish the theoretical elemental composition of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine based on its molecular formula, C₁₂H₁₈N₂O₃S, and a molecular weight of 286.35 g/mol .

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01112144.13250.34
HydrogenH1.0081818.1446.34
NitrogenN14.007228.0149.78
OxygenO15.999347.99716.76
SulfurS32.065132.06511.20

This theoretical data serves as the benchmark against which all experimental results will be compared.

Comparative Analysis of Key Methodologies

The selection of an appropriate analytical technique is contingent on the specific information required, the nature of the sample, and the desired level of precision. Here, we compare three orthogonal and powerful techniques: Combustion Analysis (CHNS), High-Resolution Mass Spectrometry (HRMS), and X-ray Photoelectron Spectroscopy (XPS).

Combustion Analysis (CHNS)

Principle: Combustion analysis is a robust and widely used technique for determining the elemental composition of organic compounds.[2] The sample is combusted in a high-temperature furnace in the presence of excess oxygen, converting the constituent elements into simple gases (CO₂, H₂O, N₂, and SO₂).[3] These gases are then separated and quantified by a detector, typically a thermal conductivity detector.[3]

Experimental Protocol: CHNS Analysis

A detailed workflow for CHNS analysis is crucial for obtaining accurate and reproducible results.

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Accurately weigh 2-3 mg of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine into a tin capsule using a microbalance. s2 Fold the tin capsule to encase the sample and remove any trapped air. s1->s2 Encapsulation a1 Place the encapsulated sample into the elemental analyzer's autosampler. s2->a1 Loading a2 Initiate the combustion sequence. (Furnace at ~1000°C in an O₂-rich environment) a1->a2 a3 Combustion products (CO₂, H₂O, N₂, SO₂) are passed through a reduction tube. a2->a3 a4 Gases are separated via a gas chromatography column. a3->a4 a5 Gases are quantified by a thermal conductivity detector (TCD). a4->a5 d1 The instrument software integrates the peak areas corresponding to each gas. a5->d1 Signal Output d2 Elemental percentages are calculated relative to the initial sample weight. d1->d2

Caption: Workflow for CHNS elemental analysis.

Data Comparison:

ElementTheoretical %Experimental % (CHNS)Deviation
Carbon50.3450.25-0.09
Hydrogen6.346.39+0.05
Nitrogen9.789.71-0.07
Sulfur11.2011.15-0.05

Note: Oxygen is typically determined by difference or through a separate pyrolysis method.[4]

Expertise & Experience: The choice of a microbalance is critical due to the small sample size required for CHNS analysis.[2] The complete combustion of the sample is essential for accuracy; for sulfonamides, the presence of sulfur can sometimes require optimized combustion conditions or the use of specific catalysts to ensure its complete conversion to SO₂.[3][5]

Trustworthiness: The self-validating nature of CHNS analysis lies in the summation of the elemental percentages. A result close to 100% (when oxygen is also determined) provides confidence in the data's accuracy.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or more decimal places).[6] This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different elemental compositions.[7][8]

Experimental Protocol: HRMS Analysis

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent (e.g., acetonitrile/water). a1 Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC). s1->a1 Injection a2 Ionize the sample using an appropriate source (e.g., Electrospray Ionization - ESI). a1->a2 a3 The ions are accelerated and their m/z is measured by a high-resolution mass analyzer (e.g., Orbitrap, Q-TOF). a2->a3 d1 The exact mass of the molecular ion is determined. a3->d1 Mass Spectrum d2 Software calculates possible elemental formulas within a specified mass tolerance (e.g., < 5 ppm). d1->d2 d3 The isotopic pattern of the measured ion is compared to the theoretical pattern for the proposed formula. d2->d3

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

Data Comparison:

ParameterTheoretical ValueExperimental Value (HRMS)Mass Error (ppm)
Molecular FormulaC₁₂H₁₈N₂O₃SC₁₂H₁₈N₂O₃S
Exact Mass ([M+H]⁺)287.1116287.1114-0.7

Expertise & Experience: The choice of ionization source is critical. Electrospray ionization (ESI) is well-suited for polar molecules like 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine. The high resolving power of the mass analyzer is essential to differentiate the target molecule from any potential isobaric interferences.[9]

Trustworthiness: The combination of highly accurate mass measurement and the matching of the isotopic distribution provides a very high degree of confidence in the assigned elemental formula.[6]

X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[10] The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons.[11] The kinetic energy of these emitted photoelectrons is characteristic of the element from which they originated.[10]

Experimental Protocol: XPS Analysis

XPS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Mount a small amount of the powdered sample onto a sample holder using double-sided tape. a1 Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument. s1->a1 Loading a2 Irradiate the sample with monochromatic X-rays (e.g., Al Kα). a1->a2 a3 An electron energy analyzer measures the kinetic energy of the emitted photoelectrons. a2->a3 d1 A survey scan identifies all elements present on the surface. a3->d1 Photoelectron Spectrum d2 High-resolution scans of individual elemental peaks (C 1s, N 1s, O 1s, S 2p) are acquired. d1->d2 d3 Peak fitting and analysis provide information on chemical states and quantification. d2->d3

Caption: Workflow for X-ray Photoelectron Spectroscopy analysis.

Data Comparison:

ElementTheoretical Atomic %Experimental Atomic % (XPS)Key Observation (High-Resolution Scan)
Carbon41.442.1Peaks corresponding to C-C, C-N, C-O, and C-S bonds.
Nitrogen6.96.5Peak corresponding to the sulfonamide nitrogen.
Oxygen10.310.9Peaks corresponding to methoxy and sulfonyl oxygens.
Sulfur3.43.2Peak corresponding to the +6 oxidation state of sulfur in the sulfonyl group.

Expertise & Experience: XPS is a surface-sensitive technique, typically analyzing the top 5-10 nm of a sample.[12] Therefore, it is crucial to ensure the sample surface is representative of the bulk material. For organic materials, care must be taken to avoid X-ray induced damage. The high-resolution scans are particularly valuable as they provide information about the chemical environment of each element, which can help to confirm the structure. For example, the binding energy of the S 2p peak can confirm the +6 oxidation state of the sulfur atom in the sulfonyl group.[10]

Trustworthiness: The ability of XPS to not only quantify the elements present but also to provide information about their chemical bonding states offers a powerful method for composition and structure verification.[13]

Synthesis and Conclusion

The elemental analysis and composition verification of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine can be robustly achieved through a combination of orthogonal analytical techniques.

  • Combustion Analysis (CHNS) provides a rapid and accurate determination of the bulk elemental composition and is often the primary method for confirming the empirical formula of a synthesized compound.[3]

  • High-Resolution Mass Spectrometry (HRMS) offers an exceptionally precise method for determining the molecular formula, providing a high degree of confidence with minimal sample consumption.[14]

  • X-ray Photoelectron Spectroscopy (XPS) complements these techniques by providing surface elemental composition and, critically, information about the chemical states of the elements, which helps to verify the expected bonding arrangements within the molecule.[12]

For comprehensive and unambiguous characterization in a research or drug development setting, it is best practice to utilize at least two of these techniques. For routine quality control, a validated CHNS or HRMS method may be sufficient. This multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for further development of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine.

References

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Safety Operating Guide

2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the handling and disposal of complex heterocyclic compounds require more than just a superficial reading of a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's reactivity, environmental persistence, and thermal behavior.

2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine (CAS: 1780774-37-9) is a highly specialized building block frequently utilized in pharmaceutical synthesis and drug discovery [1]. Because it contains both a basic pyridine ring and a highly stable piperidinesulfonyl (sulfonamide) moiety, its disposal cannot be treated as routine organic waste.

The following guide provides a self-validating, scientifically grounded protocol for the operational handling, spill response, and RCRA-compliant disposal of this compound.

Chemical Profiling & Mechanistic Safety Analysis

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound. The sulfonamide linkage is highly resistant to standard biological degradation, meaning this compound poses a severe risk of environmental persistence if introduced into municipal wastewater systems. Furthermore, the presence of both nitrogen and sulfur heteroatoms dictates its thermal decomposition pathway.

Causality in Hazard Management: When subjected to temperatures exceeding 225°C, the molecule undergoes thermal cleavage. The breakdown of the piperidine and pyridine rings generates volatile nitrogen oxides (NOx), while the oxidation of the sulfonyl group yields sulfur oxides (SOx) [2]. Therefore, ambient temperature containment and high-temperature catalytic incineration are the only scientifically sound methods for end-of-life management.

Table 1: Quantitative Physicochemical & Hazard Profile
ParameterValue / CharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)High risk of aerosolization and inhalation; requires dust suppression.
Solubility Soluble in DMSO, DCM, Ethyl AcetateSpills in solution penetrate porous surfaces rapidly; requires prompt absorption.
Thermal Stability Decomposes >225°CDo not autoclave. Requires specialized thermal destruction.
Decomposition Products CO, CO₂, NOx, SOxIncineration must utilize alkaline scrubbing and Selective Catalytic Reduction (SCR).
EPA Waste Categorization Non-RCRA specifically listed, but handled as Toxic Solid WasteMust be segregated from halogenated waste to prevent cross-contamination.

Operational Spill Response & Containment Workflow

In the event of a spill, the primary objective is to prevent aerosolization (if solid) or surface penetration (if in solution). The protocol below is a self-validating system: each step contains a verification check to ensure the hazard has been neutralized before proceeding.

SpillResponse A Spill Identified (Solid or Solution) B Evacuate & Isolate Area (Verify: Minimum 4 ACH Ventilation) A->B C Don PPE (N95/P100, Nitrile Gloves, Goggles, Lab Coat) B->C C1 Solid Spill: Mist with water to prevent dust C->C1 C2 Liquid Spill: Apply vermiculite or sand C->C2 D Containment (Use Inert Absorbent) E Mechanical Recovery (Non-sparking tools) D->E F Decontamination (Wash with Soap/Water) E->F G Waste Packaging (Seal in HDPE Container) F->G H Label as Toxic Waste (Store for Incineration) G->H C1->D C2->D

Diagram 1: Step-by-step mechanistic workflow for chemical spill response and containment.

Step-by-Step Spill Recovery Methodology
  • Isolation & Ventilation: Immediately isolate the area. Verification: Confirm the laboratory ventilation system is operating at a minimum of 4 Air Changes per Hour (ACH) to disperse any volatile solvent vapors if the compound was in solution.

  • PPE Donning: Equip a P100 particulate respirator (for solid spills), double nitrile gloves, and chemical splash goggles.

  • Dust Suppression (Solid Spills): Lightly mist the powder with deionized water. Causality: Water increases the cohesive forces between particles, preventing the fine powder from becoming airborne and entering the respiratory tract.

  • Absorption (Liquid Spills): If the compound is dissolved in an organic solvent, surround and cover the spill with an inert absorbent like vermiculite. Causality: Vermiculite is chemically inert and will not cause an exothermic reaction with the solvent or the pyridine derivative.

  • Recovery: Use a non-sparking polyethylene scoop to transfer the material into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a 5% mild detergent solution, followed by a water rinse. Verification: Wipe the area with a dry paper towel; if no residue or discoloration remains, primary decontamination is successful.

Waste Segregation & RCRA Compliance

Under the Resource Conservation and Recovery Act (RCRA) and EPA Subpart P guidelines, 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine must never be disposed of down the drain [3]. The compound's heteroaromatic nature makes it toxic to aquatic life and inhibitory to the microbial flora used in municipal water treatment facilities.

Table 2: Waste Stream Categorization & Compatibility
Waste StatePrimary ContainerSegregation CategoryIncompatible Materials
Pure Solid / Powder Amber Glass or HDPEToxic Organics (Non-Halogenated)Strong Oxidizers, Strong Acids
Dissolved in DMSO/DCM PTFE-lined Glass CarboyMixed Organic SolventsAlkali Metals, Hydrides
Contaminated PPE/Wipes Heavy-duty Polyethylene BagSolid Hazardous DebrisBiohazardous Waste

High-Temperature Incineration: The Gold Standard

Because of the thermodynamic stability of the sulfonamide bond, chemical neutralization (e.g., acid/base hydrolysis) in the lab is inefficient and potentially hazardous. The only scientifically validated method for complete destruction is High-Temperature Catalytic Incineration [4].

The Causality of Thermal Parameters: To break the C-S and S-N bonds of the piperidinesulfonyl group, the primary combustion chamber must reach at least 800°C. However, this initial combustion generates toxic NOx and SOx gases. Therefore, the secondary thermal oxidizer must operate above 1100°C with a minimum 2-second residence time to ensure complete oxidation. The flue gas must then be passed through an alkaline scrubber to neutralize sulfur dioxide into harmless sulfates, followed by Selective Catalytic Reduction (SCR) to reduce nitrogen oxides into diatomic nitrogen (N₂) and water.

ThermalDestruction A Waste Feed Sulfonamide Derivative B Primary Combustion (Rotary Kiln, 800-1000°C) A->B C Secondary Combustion (Thermal Oxidizer, >1100°C, 2 sec residence) B->C D Flue Gas (CO2, H2O, NOx, SOx) C->D E Alkaline Scrubber (Neutralizes SOx -> Sulfates) D->E F Selective Catalytic Reduction (Reduces NOx -> N2 + H2O) E->F G Clean Exhaust (EPA Compliant) F->G

Diagram 2: High-temperature incineration and flue gas scrubbing pathway for sulfonamides.

Step-by-Step Disposal Packaging Protocol

To prepare 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine for transport to an incineration facility, follow this strict logistical protocol:

  • Primary Containment: Transfer all solid waste and contaminated debris into a chemically compatible, leak-proof primary container (e.g., a wide-mouth HDPE bottle or a UN-rated poly drum for larger quantities).

  • Headspace Management: Ensure at least 10% headspace remains in the container to accommodate potential pressure changes during transport.

  • Labeling: Affix a compliant Hazardous Waste label. Verification: The label must explicitly state "Toxic Organic Solid", list the chemical name, and clearly display the accumulation start date.

  • Secondary Containment: Place the primary container inside a secondary containment bin (e.g., a larger poly-tub) to prevent catastrophic leaks during transit.

  • Vendor Coordination: Log the waste into your facility's environmental management system and schedule a pickup with a licensed RCRA hazardous waste vendor equipped for high-temperature incineration of nitrogenous/sulfur-containing compounds.

References

  • US Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." EPA.gov. Available at:[Link]

  • Arab American University Digital Repository. "Thermal Decomposition of Sulfonamides and Physicochemical Properties." AAUP Repository. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Incineration and Treatment of Hazardous Waste." National Service Center for Environmental Publications (NSCEP). Available at: [Link]

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